B1575300 NADP-dependent malic enzyme (224-232)

NADP-dependent malic enzyme (224-232)

Cat. No.: B1575300
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Description

NADP-dependent malic enzyme (NADP-ME) is a crucial oxidative decarboxylase that catalyzes the conversion of L-malate to pyruvate and CO₂, while generating NADPH, in the presence of a divalent cation such as Mg²⁺ or Mn²⁺ . This reaction places NADP-ME at a central metabolic node, linking carbohydrate metabolism with biosynthetic and defense processes by supplying both carbon skeletons and reducing power . In plants, NADP-MEs constitute a family of isoforms localized to the cytosol and plastids, where they contribute to a wide array of functions including the C4 and Crassulacean acid metabolism (CAM) photosynthetic pathways, fruit ripening, stomatal regulation, and responses to abiotic stresses and pathogens . Research has also revealed its role as a metabolic hub in bacteria, where it can be directly inhibited by acetyl-CoA, thus sensing the acetyl-CoA/CoASH ratio to modulate carbon flux . Furthermore, studies in model organisms like Arabidopsis thaliana and rice have demonstrated that specific cytosolic NADP-ME isoforms are involved in critical developmental and signaling processes, such as the abscisic acid (ABA) response during seed development and germination, and the modulation of plant height through the gibberellin (GA) signaling pathway . The peptide fragment NADP-dependent malic enzyme (224-232) corresponds to a region within the larger enzyme structure and is a valuable tool for researching its functional domains. Investigations into such segments can provide insights into enzyme kinetics, cofactor selectivity defined by specific residues, and the development of targeted antibodies or inhibitors for metabolic studies . This product is intended for research applications only.

Properties

sequence

FLDEFMEGV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

NADP-dependent malic enzyme (224-232)

Origin of Product

United States

Structural Biology and Functional Architecture of Nadp Me

Overall Quaternary Structure and Oligomerization States (e.g., Dimer, Tetramer)

NADP-dependent malic enzymes exhibit a range of quaternary structures, most commonly existing as tetramers. mdpi.comnih.govpreprints.orgnih.gov However, depending on the isoform, species, and cellular conditions, they can also be found as dimers, and in some cases, even higher-order oligomers like hexamers or octamers have been reported. nih.govresearchgate.net For instance, all human malic enzyme isoforms (ME1, ME2, and ME3) form stable tetrameric complexes. nih.gov In plants, the C4-specific NADP-ME from maize and sorghum functions primarily as a tetramer, a structure that has been optimized for its role in C4 photosynthesis. researchgate.netnih.gov In contrast, the non-photosynthetic plastidic isoform exists in an equilibrium between dimeric and tetrameric forms. researchgate.net Similarly, the plastidic NADP-ME4 in Arabidopsis exists as an equilibrium of active dimers and tetramers, while its cytosolic counterparts can form hexamers or octamers. nih.gov

Organism/IsoformPredominant Oligomeric State(s)Reference
Human (ME1, ME2, ME3)Tetramer nih.gov
Maize (C4-NADP-ME)Tetramer researchgate.netnih.gov
Pepper (CaNADP-ME3)Tetramer mdpi.compreprints.org
Arabidopsis (NADP-ME4, plastidic)Dimer-Tetramer Equilibrium nih.gov
Arabidopsis (cytosolic)Hexamer, Octamer nih.gov

The oligomerization state of NADP-ME is not static and can be influenced by environmental factors, which in turn affects its catalytic activity. nih.gov A notable example is the chloroplastic NADP-ME in C4 plants, where the equilibrium between dimer and tetramer is pH-dependent. nih.gov At a higher pH of 8.0 and high concentrations of the substrate malate (B86768), the tetrameric form is favored, which corresponds to optimal conditions for C4 photosynthesis in the bundle sheath chloroplasts. nih.gov Conversely, a lower pH of 7.0 promotes the formation of the dimeric form. nih.gov This pH-dependent regulation by malate is a key adaptation for its function in C4 metabolism. nih.gov The transition between oligomeric states can also exhibit hysteresis, indicating that the enzyme can respond slowly to changes in effector concentrations. nih.gov The N-terminal region of the enzyme and specific amino acid residues, such as F140, have been identified as critical for the stabilization of the tetrameric structure. nih.gov

Active Site Geometry and Catalytic Residues

The catalytic process of NADP-ME involves a three-step reaction: the dehydrogenation of L-malate to oxaloacetate, the decarboxylation of this intermediate to enolpyruvate, and finally, the tautomerization to pyruvate (B1213749). nih.gov The active site is a precisely arranged pocket that binds the L-malate substrate, the NADP+ cofactor, and a divalent metal cation. wikipedia.orgnih.gov Structural studies have shown that the active site can exist in open and closed conformations, with the closed form shielding the active site from the solvent upon substrate binding. nih.gov

Site-directed mutagenesis and structural analyses have identified several key amino acid residues essential for the function of NADP-ME. nih.govnih.govnih.gov Basic residues, particularly lysine (B10760008) and arginine, play crucial roles in catalysis and substrate binding. nih.gov For example, in maize NADP-ME, a conserved arginine residue (Arg-237) is involved in binding both the malate substrate and the NADP+ cofactor through electrostatic interactions. wikipedia.orgnih.govnih.gov A lysine residue (Lys-255 in maize, corresponding to Lys-183 in human ME) has been implicated as the general base in the initial dehydrogenation step of the catalytic mechanism. wikipedia.orgnih.gov Chemical modification studies have also suggested the importance of histidine and sulfhydryl residues for catalysis. nih.gov

Residue (Maize C4-NADP-ME)Homologous Residue (Human ME1)Proposed FunctionReference
Arg-237-Binds both malate and NADP+ wikipedia.orgnih.govnih.gov
Lys-255Lys-183Implicated in catalysis (general base/acid) wikipedia.orgnih.gov
E339-Catalytic efficiency and pH-dependent regulation by malate nih.gov
Q503-Catalytic efficiency nih.gov
L544-Catalytic efficiency nih.gov
F140-Stabilization of oligomeric structure nih.gov

The catalytic activity of NADP-ME is strictly dependent on the presence of a divalent metal cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govnih.govfrontiersin.org These cations are essential components of the active site, where they coordinate with the enzyme and the L-malate substrate. nih.govnih.gov While both ions can activate the enzyme, Mn²⁺ is often a more effective activator than Mg²⁺. nih.govresearchgate.net In some isoforms, the reaction does not proceed at all with other cations like Ca²⁺. nih.gov Spectroscopic studies suggest that L-malate binds to the enzyme-metal complex. nih.govnih.gov In pepper NADP-ME, three conserved residues, E229, D330, and D354, have been identified as being directly involved in binding the metal ion. mdpi.compreprints.org The metal ion is believed to play a role in correctly orienting the substrate for catalysis and in stabilizing the enolpyruvate intermediate formed during the reaction.

Cofactor (NADP+) Binding Sites

The binding of the NADP+ cofactor is a critical prerequisite for the enzyme's function. The binding site is located within a domain that exhibits a classic Rossmann fold, a structural motif common to many nucleotide-binding proteins. wikipedia.orgwikiwand.com The binding of NADP+ involves interactions with several key features of the protein, including specific amino acid residues and conserved motifs. nih.govwikipedia.org For instance, in human ME3, Lys362 is thought to stabilize the phosphate (B84403) group of NADP+ and contribute to cofactor selectivity over NAD+. nih.gov

A hallmark of the NADP+ binding site in NADP-ME is the presence of conserved glycine-rich sequences. wikipedia.orgnih.govnih.gov Two such motifs with the consensus sequence GXGXXG are typically found. wikipedia.orgwikiwand.com These flexible, glycine-rich loops are crucial for accommodating the dinucleotide cofactor. nih.gov One of these motifs, with the specific sequence 240-GLGDLG-245 in a homologous human malic enzyme, serves as a consensus marker for binding the phosphate group of the NADP+ molecule. wikipedia.orgwikiwand.com The other glycine-rich motif is part of the characteristic Rossmann fold. wikipedia.orgwikiwand.com Mutagenesis studies where glycine (B1666218) residues in these motifs were substituted have resulted in a complete loss of enzyme activity, highlighting their direct and essential role in cofactor binding rather than merely maintaining structural integrity. wikipedia.org These motifs, often part of a larger V/IXGX(1-2)GXXGXXXG/A sequence, are highly indicative of Rossmann folds that bind FAD or NAD(P). nih.gov

Determinants of Cofactor Specificity and Interconversion (NAD+/NADP+)

The stringent specificity of malic enzymes for either NAD+ or NADP+ is a critical feature dictating their metabolic role. This specificity is primarily determined by the structural characteristics of the cofactor binding site. In NADP-dependent malic enzymes (NADP-MEs), the binding pocket is tailored to accommodate the extra 2'-phosphate group of NADP+.

Key amino acid residues play a pivotal role in this discrimination. For instance, in maize photosynthetic NADP-ME, Lys-435 and/or Lys-436 are implicated in interacting with the 2'-phosphate group of the ribose ring of NADP+. nih.gov Similarly, studies on pigeon cytosolic NADP-ME have identified Lys362 as a crucial residue for NADP+ selectivity. nih.gov The positive charge of the lysine side chain forms a favorable electrostatic interaction with the negatively charged phosphate group, thereby anchoring NADP+ in the active site. This interaction is absent in NAD+-dependent enzymes, which typically have a different residue at the equivalent position that cannot form this stabilizing bond.

The interconversion of cofactor specificity, while not a physiological process, has been achieved in laboratory settings through site-directed mutagenesis. By substituting key residues in the cofactor-binding pocket of an NAD+-dependent enzyme with those typically found in an NADP+-dependent enzyme, researchers have been able to shift the preference towards NADP+ and vice versa. nih.govnih.gov These studies underscore the principle that a few critical amino acid changes can fundamentally alter the enzyme's cofactor preference.

Enzyme SourceKey Residues for NADP+ SpecificityType of Interaction
Maize (Zea mays) photosynthetic NADP-MELys-435 and/or Lys-436Interaction with 2'-phosphate group nih.gov
Pigeon cytosolic NADP-MELys362, Ser346Interaction with 2'-phosphate group nih.gov
Thermus flavus malate dehydrogenase mutantSer42, Ser45, Arg44Hydrogen bonds with 2'-phosphate group nih.gov

Allosteric Sites and Regulatory Domains

Identification and Mapping of Allosteric Modulator Binding Regions

Allosteric regulation is a key mechanism for controlling the activity of NADP-ME in response to the metabolic state of the cell. Allosteric modulators, which are molecules that bind to the enzyme at a site distinct from the active site, can either activate or inhibit enzyme activity. The identification and mapping of these allosteric sites are crucial for understanding the enzyme's regulatory network.

One of the well-characterized allosteric regulators of plant NADP-MEs is fumarate (B1241708). nih.govnih.gov In Arabidopsis thaliana, the region from amino acid residue 303 to the C-terminal end of the NADP-ME2 isoform has been identified as critical for fumarate activation. nih.gov Structural modeling and molecular docking studies of Arabidopsis thaliana NADP-ME2 have suggested that fumarate binds to a specific pocket. nih.gov Interestingly, these studies also indicate that other C4 dicarboxylic acids, including the substrate malate, can potentially bind to this allosteric site, suggesting a complex interplay of regulatory signals. nih.gov

In human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD-ME), a distinct allosteric binding site for fumarate has been identified at the dimer interface of the enzyme. This highlights that the location of allosteric sites can vary between different isoforms and species.

Another important allosteric inhibitor of some malic enzymes is ATP. acs.org In human m-NAD-ME, ATP has been shown to bind to a second NAD+ binding site, located approximately 35 Å away from the active site. This exo-binding site is situated near the N-terminal end of a parallel β-sheet in domain B. More recent studies have also identified novel small-molecule inhibitors that bind to a previously unknown allosteric site in human ME1, outside the active site. acs.org

The table below summarizes some of the identified allosteric sites and their modulators.

EnzymeAllosteric ModulatorLocation of Binding Site
Arabidopsis thaliana NADP-ME2FumarateRegion from residue 303 to C-terminus nih.gov
Human mitochondrial NAD(P)+-MEFumarateDimer interface
Human mitochondrial NAD(P)+-MEATPExo NAD+ binding site in domain B
Human ME1AS1134900 (small molecule inhibitor)Novel allosteric site outside the active site acs.org

Conformational Changes Induced by Ligand Binding

The binding of allosteric modulators to their specific sites induces conformational changes in the enzyme that are transmitted to the active site, ultimately altering its catalytic activity. These conformational shifts are fundamental to the mechanism of allosteric regulation.

In the case of Abelson tyrosine kinase, the binding of an ATP-site inhibitor was shown to induce an unexpected open conformation of the enzyme. pnas.org Conversely, the combination of this inhibitor with an allosteric inhibitor restored the closed, inactive state. pnas.org While this is not a malic enzyme, it illustrates the principle of how ligand binding can modulate enzyme conformation between active and inactive states.

For NADP-ME, the binding of the allosteric activator fumarate is thought to induce a conformational change that promotes a more active state of the enzyme. Normal mode analysis of Arabidopsis thaliana NADP-ME2 suggests that conformational changes originating in the region of the allosteric site can extend to the active site. nih.gov The substitution of a single residue, L62, in the second sphere of the allosteric site led to a complete loss of fumarate activation, indicating that this residue is critical for the transmission of the allosteric signal. nih.gov

Similarly, the binding of inhibitors can lock the enzyme in an inactive conformation. Studies on human mitochondrial ME2 have shown that the binding of allosteric inhibitors, such as 5,5'-Methylenedisalicylic acid (MDSA) and embonic acid (EA), to the fumarate-binding site locks the enzyme in an open, catalytically inactive state. nih.gov

The oligomeric state of NADP-ME can also be influenced by ligand binding and environmental factors like pH. The chloroplast form of NADP-ME in C4 plants exists as a tetramer at a high pH (around 8), which is favored under high malate concentrations. nih.gov At a lower pH (around 7), the enzyme tends to dissociate into a less active dimer form. nih.gov This suggests a dynamic equilibrium between different oligomeric states that is coupled to the enzyme's activity and regulated by substrate concentration and pH.

Structural Analysis of Specific Regions/Domains (e.g., Corresponding to 224-232)

Potential Location within Known Domains (e.g., NAD-binding domain, catalytic domain)

Based on sequence alignments and structural models of various NADP-MEs, the region corresponding to amino acids 224-232 is likely situated within or in close proximity to the NAD-binding domain. In maize photosynthetic NADP-ME, Arg-237 has been identified as a key residue that interacts with both the malate substrate and the NADP+ cofactor. nih.govwikipedia.org Given the close sequence numbering, it is plausible that the 224-232 region forms part of the structural scaffold that positions Arg-237 correctly for its dual role in substrate and cofactor binding.

Role in Inter-subunit Interactions or Conformational Dynamics

The 224-232 region may also play a role in the conformational dynamics of the enzyme and potentially in inter-subunit interactions, although direct evidence for the latter is less clear. Given its proximity to the active site and cofactor binding pocket, conformational changes in this region could directly impact the catalytic efficiency of the enzyme.

In maize photosynthetic NADP-ME, Arg-237, which is adjacent to the 224-232 region, is suggested to act as a proton acceptor during the malate oxidation step. nih.gov This catalytic role implies that the surrounding region, including 224-232, must be flexible enough to allow for the necessary movements during the catalytic cycle.

Structural Homology Modeling and Comparative Analysis

Structural homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is unavailable. This method relies on the known experimental structure of a homologous protein (a "template") to model the structure of the target protein. For NADP-dependent malic enzymes (NADP-MEs), homology modeling has been instrumental in understanding their structure-function relationships, especially for isoforms or species where crystal structures have not yet been determined. wikipedia.org For instance, a 3D model for the C4 pathway NADP-ME in plants was developed based on the crystallography data of homologous mammalian NADP-MEs, which helped in identifying key residues for substrate binding and catalysis. wikipedia.org

The cofactor specificity of these enzymes is also determined by specific structural features. In the NADP+-dependent ME1 and ME3, a key lysine residue (Lys362 in ME1) helps to stabilize the 2'-phosphate group of NADP+. nih.govoup.com In the NAD+-preferring ME2, this position is occupied by a glutamine residue. nih.gov Mutating this glutamine in ME2 to a lysine has been shown to switch its cofactor specificity to NADP+. nih.gov

In plants, multiple isoforms of NADP-ME exist, localized in the cytosol or plastids, and they exhibit different structural and kinetic properties. nih.govresearchgate.net For example, in Arabidopsis thaliana, four NADP-ME isoforms have been identified (AtNADP-ME1 to -ME4). nih.govresearchgate.net While they all contain conserved motifs typical of plant NADP-MEs, they differ in their oligomeric states. The cytosolic isoforms exist as hexamers or octamers, whereas the plastidic isoform (NADP-ME4) is in equilibrium between dimers and tetramers. nih.govresearchgate.net These structural differences are reflected in their kinetic properties, with each isoform showing distinct specific activities and affinities for substrates. nih.govresearchgate.net

The evolution of C4 photosynthetic NADP-ME from its C3 plant ancestors also involved key structural and functional adaptations. oup.comfrontiersin.org This evolutionary process included changes in gene expression to increase the enzyme's abundance in bundle sheath cells and modifications to its kinetic properties to enhance its catalytic efficiency for the C4 pathway. oup.comusp.br

The table below summarizes some of the key structural and functional differences among various NADP-ME isoforms.

Isoform/SpeciesQuaternary StructureAllosteric RegulationKey Structural Features/ResiduesPDB ID (example)
Human c-NADP-ME (ME1) Stable tetramerNon-allostericLys362 for NADP+ specificity3WJA rcsb.org
Human m-NAD(P)-ME (ME2) Dimer-tetramer equilibriumActivated by fumarateGlutamine at the equivalent position to Lys362 in ME11PJ3 nih.gov
Human m-NADP-ME (ME3) Stable tetramerNon-allostericStable Domain A, Lysine for NADP+ specificity7L9W nih.gov
Pigeon c-NADP-ME Tetramer-Lys362 for NADP+ specificity1GQ2 oup.com
Arabidopsis thaliana (plastidic NADP-ME4) Dimer-tetramer equilibrium-Conserved plant NADP-ME motifs-
Arabidopsis thaliana (cytosolic NADP-MEs) Hexamers or octamers-Conserved plant NADP-ME motifs-
Maize C4-NADP-ME TetramerpH-dependentOptimized for high catalytic efficiency5OU5 usp.br

Enzymatic Mechanism and Kinetic Properties

Detailed Reaction Kinetics and Catalytic Cycle

The NADP-dependent malic enzyme (NADP-ME) catalyzes the oxidative decarboxylation of L-malate to produce pyruvate (B1213749), carbon dioxide (CO₂), and NADPH. wikipedia.orgnih.gov This reaction is crucial in various metabolic pathways, including carbon fixation in C4 and CAM plants and providing NADPH for biosynthetic processes. wikipedia.orgyoutube.com

The catalytic mechanism of NADP-ME is a complex process that requires the presence of a divalent metal ion, typically Mg²⁺ or Mn²⁺. nih.govebi.ac.uk Studies on the enzyme from maize leaves have revealed that the reaction follows a sequential ordered Bi-Ter kinetic mechanism. nih.gov In this sequence, the cofactor NADP⁺ is the first substrate to bind to the enzyme, followed by L-malate. After the catalytic reaction occurs, the products are released in a specific order: CO₂, pyruvate, and finally NADPH. nih.gov

Dehydrogenation: The reaction begins with the oxidation of the hydroxyl group at the C2 position of L-malate to a keto group, forming the intermediate oxaloacetate. This step involves the transfer of a hydride ion from L-malate to the bound NADP⁺, reducing it to NADPH. ebi.ac.uk A key tyrosine residue is thought to be vital for this dehydrogenation step. ebi.ac.uk

Decarboxylation: The unstable oxaloacetate intermediate is then decarboxylated, losing a carboxyl group in the form of CO₂ to yield an enol-pyruvate intermediate. ebi.ac.uk

The bound divalent metal cation plays a critical role in catalysis. It acts as a Lewis acid, polarizing the C2 hydroxyl group of malate (B86768), which facilitates the initial dehydrogenation. ebi.ac.uk Subsequently, the metal ion helps to stabilize the negative charge on the C2 enolic oxygen of the intermediate, promoting the final decarboxylation step. ebi.ac.uk A lysine (B10760008) residue, acting as a general acid, is believed to protonate the enol-pyruvate to form the final product, pyruvate. ebi.ac.uk

Substrate Specificity (L-malate, Oxaloacetate Decarboxylation)

The primary substrate for NADP-dependent malic enzyme is (S)-malate (L-malate). wikipedia.org The enzyme demonstrates high specificity for this substrate, catalyzing its oxidative decarboxylation as its main physiological function. nih.gov

In addition to its primary activity with L-malate, NADP-ME can also catalyze the decarboxylation of oxaloacetate to pyruvate and CO₂. nih.gov However, this activity is typically much slower than the oxidative decarboxylation of malate and is dependent on the presence of a divalent cation like magnesium. nih.gov This secondary activity highlights the close relationship between the two substrates in the enzyme's active site, as oxaloacetate is a key intermediate in the primary reaction pathway. ebi.ac.uk

The kinetic parameters of NADP-ME, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), vary significantly among isoforms from different organisms and cellular compartments. These variations reflect the adaptation of the enzyme to its specific physiological role.

The Kₘ value indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for its substrate. A lower Kₘ value corresponds to a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.

Studies have reported a range of kinetic values for NADP-ME from various sources. For instance, the mitochondrial NADP-ME from cod heart exhibits a Kₘ for malate of 0.1 mM and for NADP⁺ of 25 µM at pH 7.0. nih.gov In the plant Arabidopsis thaliana, which has four different NADP-ME isoforms, the plastidic isoform (NADP-ME4) shows the highest affinity for malate, which is consistent with the lower malate concentrations typically found in plastids compared to the cytosol. nih.gov In contrast, the cytosolic NADP-ME3 isoform has the highest catalytic efficiency (kcat/Kₘ) for NADP⁺. nih.gov The kcat values for several Arabidopsis isoforms are notably high, in some cases exceeding those of the C₄ photosynthetic enzyme in maize. nih.gov

Below is a table summarizing representative kinetic parameters for NADP-dependent malic enzymes from different sources.

Enzyme SourceIsoform/LocationKₘ (L-malate) (mM)Kₘ (NADP⁺) (µM)kcat (s⁻¹)Reference
Cod (Gadus morhua) HeartMitochondrial0.125Not Reported nih.gov
Arabidopsis thalianaNADP-ME1 (Cytosolic)5.30 ± 0.60120.0 ± 10.011.2 ± 0.3 nih.gov
Arabidopsis thalianaNADP-ME2 (Cytosolic)1.60 ± 0.0832.0 ± 4.0780.0 ± 20.0 nih.gov
Arabidopsis thalianaNADP-ME3 (Cytosolic)0.47 ± 0.0511.0 ± 1.0580.0 ± 10.0 nih.gov
Arabidopsis thalianaNADP-ME4 (Plastidic)0.30 ± 0.0240.0 ± 3.0350.0 ± 15.0 nih.gov

Cofactor Preference and Specificity of NADP-ME Isoforms

Oxidoreductases often show a strong preference for either NAD⁺ or NADP⁺ as their electron acceptor. nih.gov NADP-dependent malic enzyme is, by definition, highly specific for NADP⁺. udel.edu This specificity allows cells to maintain separate pools of NAD⁺/NADH (primarily for catabolic reactions) and NADP⁺/NADPH (primarily for anabolic, or biosynthetic, reactions), preventing futile cycles and enabling independent regulation of metabolic pathways. nih.gov

The structural basis for this cofactor specificity lies within the architecture of the cofactor-binding pocket. In NADP⁺-preferring enzymes, the binding site typically contains positively charged or hydrogen-bond-donating amino acid residues, such as arginine, which can favorably interact with the negatively charged 2'-phosphate group unique to NADP⁺. nih.gov Conversely, NAD⁺-specific enzymes often possess a negatively charged residue (e.g., aspartate) in the equivalent position, which would create an electrostatic repulsion with the phosphate (B84403) group of NADP⁺. nih.gov

Different isoforms of NADP-ME have evolved to function in various cellular compartments and metabolic contexts, leading to variations in their properties. nih.govfrontiersin.org In plants, for example, distinct cytosolic and plastidic isoforms exist. nih.gov The C₄-NADP-ME found in the bundle sheath chloroplasts of certain plants like maize has evolved to have a higher affinity for malate and an increased catalytic rate compared to its ancestral, non-photosynthetic housekeeping isoforms. researchgate.net This optimization is critical for the high efficiency required by the C₄ carbon concentration mechanism. researchgate.net While the preference for NADP⁺ is a defining feature, the degree of specificity can vary, though most isoforms show little to no activity with NAD⁺.

Reversibility of the Reaction (Oxidative Decarboxylation vs. Reductive Carboxylation)

The reaction catalyzed by NADP-dependent malic enzyme is reversible. nih.govresearchgate.net While it is often discussed in the context of the forward reaction—the oxidative decarboxylation of L-malate—the enzyme can also catalyze the reverse reaction: the reductive carboxylation of pyruvate. nih.gov In this reverse direction, pyruvate, CO₂ (as bicarbonate), and NADPH react to form L-malate and NADP⁺. nih.govnih.gov

The ability of the enzyme to operate in both directions allows it to play a versatile role in cellular metabolism, contributing to either the generation of reducing power (NADPH) and pyruvate or the synthesis of C₄ dicarboxylic acids from C₃ compounds. nih.govnih.gov

The directionality of the NADP-ME reaction is governed by the concentrations of substrates and products, as well as by cellular pH, which aligns with the metabolic state of the cell or organism.

In Vitro Conditions:

Oxidative Decarboxylation (Forward Reaction): This direction is generally favored by a slightly alkaline pH, with optimal activity for many NADP-MEs observed between pH 7.1 and 7.8. nih.gov The forward reaction is also driven by high concentrations of L-malate and NADP⁺ and the removal of products (pyruvate, CO₂, and NADPH).

Reductive Carboxylation (Reverse Reaction): The reverse reaction is favored by a lower pH. For the mitochondrial NADP-ME from cod heart, the rate of reductive carboxylation at pH 6.5 was found to be approximately five times greater than the forward rate of oxidative decarboxylation. nih.gov High concentrations of pyruvate, bicarbonate (the soluble form of CO₂), and NADPH are necessary to drive the reaction in this direction. nih.gov The standard Gibbs free energy change (ΔG°') for the oxidative decarboxylation of malate is positive, indicating that under standard conditions, the equilibrium favors malate formation (reductive carboxylation). nih.gov

In Vivo Conditions:

Favoring Oxidative Decarboxylation: In photosynthetic organisms utilizing C₄ or CAM pathways, the forward reaction is predominant. wikipedia.org In the bundle sheath cells of C₄ plants, the enzyme's primary role is to release CO₂ from malate to be fixed by RuBisCO in the Calvin cycle. The continuous consumption of NADPH by biosynthetic pathways and pyruvate by other metabolic routes ensures that the reaction proceeds in the forward direction. wikipedia.org Similarly, in many tissues, the production of NADPH via NADP-ME is critical for reductive biosynthesis, such as fatty acid synthesis. youtube.com

Favoring Reductive Carboxylation: The reverse reaction can be physiologically significant under specific conditions. In some microorganisms, the reductive carboxylation of pyruvate is a key anaplerotic reaction, replenishing C₄ intermediates for the TCA cycle. It can also be part of a transhydrogenation cycle to interconvert NADPH and NADH, thereby balancing the cellular redox state. nih.gov For this to occur in vivo, there must be a high supply of pyruvate and a high NADPH/NADP⁺ ratio, conditions that might arise during growth on certain carbon sources like acetate (B1210297) or under specific metabolic stresses. nih.gov

Regulation of Nadp Me Activity and Expression

Allosteric Regulation by Metabolic Effectors

Allosteric regulation allows for the rapid modulation of NADP-ME activity in response to fluctuations in the concentrations of key cellular metabolites. This enables the cell to quickly adjust metabolic fluxes through pathways involving NADP-ME.

Several metabolites have been identified as allosteric activators of NADP-ME, signaling a demand for the enzyme's products, pyruvate (B1213749) and NADPH.

Fumarate (B1241708) and Succinate: Fumarate is a well-characterized allosteric activator of the human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME). nih.govnih.gov It binds to a specific allosteric site, distinct from the active site, inducing a conformational change that enhances enzymatic activity. nih.govnih.gov Structural studies have revealed that fumarate binding is stabilized by interactions with specific amino acid residues, including Arg67 and Arg91. nih.gov Mutation of these residues eliminates the activating effect of fumarate. nih.gov Succinate, another intermediate of the tricarboxylic acid (TCA) cycle, also functions as an activator of m-NAD(P)-ME. nih.gov

Aspartate and Glutamate (B1630785): The role of amino acids as direct allosteric activators is isoform-specific. Aspartate has been shown to be an allosteric activator of the NAD-dependent malic enzyme in Escherichia coli. nih.gov In plants, aspartate is a key metabolite in C4 photosynthesis, shuttling between cell types, but its role as a direct allosteric activator of NADP-ME is less defined than that of fumarate. youtube.com Glutamate is involved in metabolic pathways linked to NADP-ME, particularly in the context of glutamine and glutamate oxidation in tumor cell mitochondria, which relies on NAD(P)+-dependent malic enzyme activity. nih.gov

Glucose-6-Phosphate and Acetyl-Phosphate: There is limited direct evidence for glucose-6-phosphate (G6P) or acetyl-phosphate acting as direct allosteric activators of NADP-ME. G6P is a central metabolite that can enter the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH. researchgate.netmdpi.com In some plant tissues, an increase in NADP-ME expression has been observed alongside enhanced expression of glucose-6-phosphate dehydrogenase, suggesting a coordinated regulation to maintain NADPH homeostasis rather than direct allosteric activation. mdpi.com Acetyl-phosphate is a key signaling molecule in bacteria, primarily involved in phosphorylation and acetylation of proteins, and has not been identified as a direct allosteric activator of NADP-ME. nih.gov

Table 1: Allosteric Activators of NADP-Dependent Malic Enzyme
ActivatorAffected Isoform/OrganismKey FindingsReferences
FumarateHuman mitochondrial NAD(P)+-ME (m-NAD(P)-ME)Potent allosteric activator; binds to a specific site involving Arg67 and Arg91. nih.govnih.gov
SuccinateHuman mitochondrial NAD(P)+-MEActivates the enzyme, similar to fumarate. nih.gov
AspartateE. coli NAD-MEIdentified as an allosteric activator. nih.gov

Inhibition of NADP-ME by metabolic effectors is crucial for preventing the unnecessary production of pyruvate and NADPH and for redirecting metabolic flux when required.

Malate (B86768): In many isoforms, particularly in C4 plants, the substrate L-malate can cause substrate inhibition at high concentrations. wikipedia.org This inhibition is pH-dependent and serves as a feedback mechanism to regulate the flow of the C4 pathway. wikipedia.org

Oxaloacetate: Oxaloacetate, the product of malate dehydrogenase, has been identified as an allosteric inhibitor of the human mitochondrial NAD(P)+-ME. nih.gov

Acetyl-CoA: While intricately linked to pyruvate metabolism, direct allosteric inhibition of NADP-ME by Acetyl-CoA is not extensively documented. Cytosolic NADP-ME (ME1) is a key provider of NADPH for fatty acid synthesis, a process that consumes Acetyl-CoA. nih.govnih.gov Knockdown of ME1 leads to an accumulation of malate and a reduction in the flux towards acetyl-CoA, indicating a close metabolic relationship. nih.gov

ATP: ATP is a known allosteric inhibitor of the human mitochondrial NAD(P)+-ME. nih.govnih.gov This allows the cell to downregulate NADPH production via this route when cellular energy levels (indicated by high ATP) are high. nih.gov

Table 2: Allosteric Inhibitors of NADP-Dependent Malic Enzyme
InhibitorAffected Isoform/OrganismKey FindingsReferences
MalateC4 plant NADP-MEActs as a substrate inhibitor at high concentrations, in a pH-dependent manner. wikipedia.org
OxaloacetateHuman mitochondrial NAD(P)+-MEFunctions as an allosteric inhibitor. nih.gov
ATPHuman mitochondrial NAD(P)+-MEAllosterically inhibits the enzyme, signaling high energy status. nih.govnih.gov

The activity of NADP-ME is exquisitely sensitive to changes in pH. nih.gov This is a critical regulatory mechanism, especially in compartments like the chloroplast stroma where pH fluctuates in response to light.

The NAD-malic enzyme exhibits a pH optimum of 6.7, which shifts to 7.0 upon binding of the substrate malate, indicative of a conformational change. nih.gov The enzyme's affinity for malate can decrease significantly under more alkaline conditions. nih.gov

In C4 plants, the regulation of NADP-ME by pH is a key element of photosynthetic control. The inhibition of C4 NADP-ME by its substrate, malate, is pronounced at a pH of 7.0 but is significantly relieved at a pH of 8.0. wikipedia.org During active photosynthesis, light-driven proton pumping increases the pH of the chloroplast stroma to approximately 8.0. This change in pH diminishes the inhibitory effect of malate, thus activating NADP-ME to release CO2 for the Calvin cycle precisely when it is needed. wikipedia.org

Post-Translational Modifications (PTMs)

Covalent modification of NADP-ME provides another layer of regulation, often integrating signals from various cellular pathways to modulate enzyme activity.

Reversible protein phosphorylation is a key mechanism for controlling the activity of many enzymes, including NADP-ME.

In maize (Zea mays), the C4 isoform of NADP-ME is regulated by light-dependent phosphorylation. nih.gov Mass spectrometry studies have identified that phosphorylation occurs at the Serine 419 residue. nih.gov This phosphorylation event, which peaks in the early hours of the light period, drastically decreases the enzyme's activity. nih.gov Structural and molecular dynamics analyses indicate that the addition of a phosphate group at Ser419, a residue involved in cofactor binding, reduces the enzyme's affinity for NADP+. nih.gov This mechanism allows for the fine-tuning of the C4 cycle, likely to coordinate the rate of CO2 release with its fixation by RuBisCO. nih.gov Dephosphorylation events, often stimulated by light, are also recognized as a crucial part of the regulatory cycle for many photosynthetic enzymes. mdpi.com

The redox state of the cell, influenced by factors like reactive oxygen species (ROS) and reactive nitrogen species (RNS), can regulate NADP-ME activity through various PTMs.

S-nitrosation and Persulfidation: Proteomic analyses in Arabidopsis have identified NADP-ME as a target for both S-nitrosation (the addition of a nitric oxide group to a cysteine thiol) and persulfidation (the conversion of a cysteine thiol to a persulfide). preprints.org In vitro experiments on NADP-ME from sweet pepper fruits have shown that its activity is inhibited by donors of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S), providing functional evidence for these regulatory mechanisms. preprints.org

Oxidation: Redox modulation through the oxidation of cysteine residues can also regulate enzyme activity. The oxidation of specific cysteine residues in maize C4-NADP-ME has been reported to decrease its catalytic activity. nih.gov This represents a mechanism by which the enzyme can respond to changes in the cellular redox environment. nih.govmdpi.com

Methionine Oxidation: While methionine oxidation is a known PTM that can alter protein function, particularly under conditions of oxidative stress, its specific role in the direct regulation of NADP-ME has not been extensively documented in the reviewed literature. rsc.org

Acetylation

While information on the direct acetylation of NADP-dependent malic enzyme as a post-translational modification is not extensively detailed in the available research, the process of acetylation, in general, is a known regulatory mechanism for metabolic enzymes. nih.govyoutube.com Acetylation involves the addition of an acetyl group to a protein, which can alter its charge, conformation, and ultimately its activity. nih.gov In the context of NADP-ME from Escherichia coli, acetyl-CoA has been identified as an allosteric effector that, in the presence of chloride ions, induces cooperativity in the enzyme's response to its substrate, L-malate. However, direct evidence of NADP-ME itself undergoing acetylation as a regulatory PTM in eukaryotes remains an area for further investigation. In maize, N-terminus acetylation has been identified on the C4-NADP-ME isoform. nih.gov

Impact of PTMs on Enzyme Activity, Conformational State, and Stability

Post-translational modifications play a critical role in modulating the function of NADP-ME. These modifications can directly influence the enzyme's catalytic efficiency, its three-dimensional structure, and its stability within the cell.

Phosphorylation: In maize, the C4-NADP-ME isoform is regulated by phosphorylation. nih.gov Mass spectrometry analysis has identified that Ser419 is a phosphorylation site. nih.gov This phosphorylation event, which increases in the light, has a significant impact on the enzyme's function. The introduction of a phosphomimetic mutation (S419E) at this site drastically decreases the enzyme's activity by reducing its binding affinity for the cofactor NADP. nih.gov This suggests that phosphorylation acts as a fine-tuning mechanism to coordinate the carbon concentration mechanism with the rate of CO2 fixation, potentially preventing CO2 leakage from bundle sheath cells. nih.gov Furthermore, this modification can shift the optimal pH for the enzyme's activity towards a more acidic range. nih.gov

Redox aodulation: The activity of the recombinant C4-NADP-ME from maize (ZmC4-NADP-ME) can also be modulated by its redox state. Oxidation of the enzyme leads to a decrease in its catalytic activity. This change is accompanied by an increased affinity for both malate and the NADP cofactor. nih.gov

Oligomeric State: The quaternary structure, or oligomeric state, of NADP-ME is also a crucial factor in its regulation. In Arabidopsis thaliana, the plastidic isoform, NADP-ME4, exists in an equilibrium between active dimers and tetramers. In contrast, the cytosolic isoforms are typically found as larger hexamers or octamers. nih.gov At the lower pH of the chloroplast stroma during the night, a portion of the C4-NADP-ME can lose its quaternary structure, transitioning to a less active or even inactive lower oligomerization state, providing another layer of regulation. nih.gov

Interactive Data Table: Impact of Post-Translational Modifications on NADP-ME

ModificationOrganism/IsoformEffect on ActivityConformational/Structural ChangeReference
Phosphorylation (Ser419) Maize C4-NADP-MEDecreased activityReduced NADP binding affinity, shift in optimal pH nih.gov
N-terminus Acetylation Maize C4-NADP-MENot explicitly statedN/A nih.gov
Oxidation Maize C4-NADP-MEDecreased activityIncreased affinity for malate and NADP nih.gov

Transcriptional and Translational Regulation

The expression of NADP-ME genes is tightly controlled at the transcriptional and translational levels, ensuring that the appropriate isoforms are produced in the right tissues, at the right time, and in response to specific internal and external cues.

Gene Expression Patterns across Tissues and Developmental Stages

The expression of NADP-ME genes is highly specific to different tissues and varies throughout the developmental stages of an organism.

In the model plant Arabidopsis thaliana, there are four genes encoding NADP-ME. nih.gov The expression of these genes is differentially regulated. NADP-ME2 and NADP-ME4 are expressed constitutively in most tissues. nih.govnih.gov In contrast, the expression of NADP-ME1 and NADP-ME3 is more restricted. NADP-ME1 expression is very low during vegetative growth but increases significantly during the late stages of seed development and is also found in roots. nih.govnih.gov NADP-ME3 expression is primarily localized to trichomes and pollen. nih.gov This differential expression suggests specialized roles for each isoform. For instance, NADP-ME2 is responsible for the majority of NADP-ME activity in mature Arabidopsis tissues. nih.govoup.com The plastidic NADP-ME4 and cytosolic NADP-ME2 are highly expressed in cells surrounding the vasculature, where they may be involved in regulating xylem pH. nih.gov

In rice (Oryza sativa), a C3 monocot, four NADP-ME genes have also been identified, one encoding a plastidic isoform and three encoding cytosolic isoforms. academie-sciences.fr Similar to Arabidopsis, these genes exhibit distinct tissue-specific and developmental expression profiles. academie-sciences.fr In hexaploid wheat (Triticum aestivum), two NADP-ME transcripts have been identified, with one being more abundant in leaves and both being co-expressed in roots, stems, and leaves. academie-sciences.fr In maize, a C4 plant, distinct leaf and root isoforms of NADP-ME are encoded by different genes. maizegdb.org

In sweet pepper (Capsicum annuum L.) fruits, four out of five identified CaNADP-ME genes are expressed and are differentially modulated during the ripening process. mdpi.com

Hormonal Regulation (e.g., Abscisic Acid, Thyroxine, Insulin)

The expression and activity of NADP-ME are under the control of various hormones, highlighting its integration into the broader physiological context of the organism.

Abscisic Acid (ABA): In Arabidopsis thaliana, the phytohormone abscisic acid (ABA) specifically induces the expression of NADP-ME1. nih.govfrontiersin.org This upregulation is observed in seedlings treated with ABA, as well as under conditions of salinity and osmotic stress, which are known to involve ABA signaling. nih.gov The increased NADP-ME1 transcript levels correlate with an increase in the corresponding protein. nih.gov Mutant plants lacking NADP-ME1 show a reduced response to ABA in terms of root growth and stomatal opening, suggesting a specialized role for this isoform in ABA-mediated stress responses and seed development. nih.govfrontiersin.org

Thyroxine: In rats, thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), have a significant impact on liver NADP-ME activity. Administration of T4 leads to an increase in the activity of the enzyme. nih.govnih.gov This stimulation of NADP-ME synthesis by thyroid hormone occurs at the level of transcription. nih.gov In hypothyroid rats, NADP-ME activity is decreased and can be restored by T4 injection. nih.gov Studies in the Singi fish have shown that T3 can induce NADP-dependent malic dehydrogenase activity in the brain in a dose-dependent manner. doi.org

Insulin: Insulin has been shown to increase NADP-malic enzyme activity and protein content in fetal brown adipocyte primary cultures. nih.gov This effect is achieved by increasing the rate of enzyme synthesis. researchgate.net

Environmental Stress Responses (e.g., Salinity, Drought, Light, Temperature, Pathogen Defense)

NADP-ME plays a crucial role in the ability of plants to respond and adapt to a variety of environmental stresses.

Salinity and Drought: In Arabidopsis thaliana, treatment with NaCl (salinity) and mannitol (B672) (osmotic stress, mimicking drought) specifically induces the accumulation of the NADP-ME1 transcript in seedlings. nih.gov This suggests that NADP-ME1 is involved in the response to water deficit stress. nih.gov In general, NADP-ME is considered a non-specific induction gene that is closely related to drought and salt stress. nih.gov For CAM plants, drought conditions lead to stomatal closure to conserve water, which in turn activates the translation of NADP-ME to enhance CO2 assimilation efficiency when stomata do open. wikipedia.org

Light: The expression of photosynthetic NADP-ME isoforms is regulated by light. academie-sciences.fr In C4 plants, the activity of C4-NADP-ME is inhibited by malate during the night when there is no delivery of malate from the C4 cycle. nih.gov

Temperature: The activity of NADP-ME shows significant changes under temperature stress. nih.gov

Pathogen Defense: NADP-ME is involved in plant defense against pathogens. nih.govwikipedia.org The pyruvate produced by the NADP-ME reaction can be used in the synthesis of defense compounds like flavonoids and lignin (B12514952). nih.gov Additionally, the NADPH generated is essential for the biosynthesis of these compounds and for the reactive oxygen species (ROS) metabolizing systems that are crucial in plant-pathogen interactions. nih.gov

Gene Duplication and Differential Expression

Gene duplication is a major evolutionary force that has shaped the NADP-ME gene family, leading to the emergence of multiple isoforms with specialized functions.

The evolution of the C4 photosynthetic pathway is a prime example of how gene duplication and subsequent neofunctionalization have led to the recruitment of housekeeping proteins for new roles. nih.govoup.com The C4 NADP-ME is thought to have evolved from a C3 chloroplastic ancestor, which in turn likely arose from an ancient cytosolic enzyme through gene duplication. oup.com This evolutionary path involved the acquisition of new promoters and changes in the protein's kinetic and regulatory properties. oup.com

In Arabidopsis thaliana, the presence of four distinct NADP-ME genes is a result of gene duplication events. nih.govoup.com These duplicated genes have diverged in their expression patterns and the biochemical properties of the enzymes they encode, allowing for functional specialization. nih.govoup.com For example, while NADP-ME2 and NADP-ME4 have ubiquitous expression, NADP-ME1 and NADP-ME3 have more restricted expression profiles, indicating their involvement in specific developmental processes. nih.govnih.gov

Similarly, in rice, the NADP-ME family consists of four members that arose from gene duplication and exhibit different tissue-specific and developmental expression profiles. academie-sciences.fr In maize, the distinct root and leaf NADP-ME isoforms are encoded by separate genes, a clear case of functional divergence following gene duplication. maizegdb.org The study of NADP-ME genes in common wheat and its relatives also points to gene duplication events, with different copy numbers of a specific NADP-ME gene found in the genomes of related species.

Interactive Data Table: Differential Expression of NADP-ME Isoforms

OrganismIsoformTissue/Developmental Stage SpecificityInducing ConditionReference
Arabidopsis thaliana NADP-ME1Late seed development, rootsAbscisic Acid, Salinity, Drought nih.govnih.govfrontiersin.org
NADP-ME2Constitutive in most mature tissues- nih.govnih.gov
NADP-ME3Trichomes, pollen- nih.gov
NADP-ME4Constitutive, high in vasculature- nih.gov
Oryza sativa (Rice) MultipleDistinct tissue-specific and developmental profilesStress stimuli academie-sciences.fr
Zea mays (Maize) Leaf isoformLeaves (C4 photosynthesis)Light academie-sciences.frmaizegdb.org
Root isoformRoots- maizegdb.org
Capsicum annuum L. (Sweet Pepper) CaNADP-ME2, 3, 4, 5Fruit (ripening stages)Ripening mdpi.com

Biological Roles and Physiological Significance Across Organisms

Plant Physiology

In the plant kingdom, NADP-dependent malic enzymes are crucial for a wide array of physiological processes. They are not only central to specialized photosynthetic pathways but also play housekeeping roles essential for development, environmental adaptation, and cellular homeostasis.

C4 and CAM Photosynthesis Pathways: Decarboxylase Function

NADP-malic enzyme is a cornerstone of C4 and Crassulacean Acid Metabolism (CAM) photosynthesis, pathways that have evolved to enhance photosynthetic efficiency in conditions of high temperature, drought, and low CO₂ levels. usp.brejfa.me In these plants, NADP-ME functions as a key decarboxylase, releasing CO₂ from malate (B86768) in specialized cells to concentrate it around the enzyme RuBisCO. oup.comnih.gov

In NADP-ME type C4 plants, such as maize and sorghum, atmospheric CO₂ is first fixed in mesophyll cells into oxaloacetate, which is then reduced to malate. oup.com This malate is transported to the bundle sheath cells, where NADP-ME, located in the chloroplasts, catalyzes its oxidative decarboxylation. usp.broup.com This reaction releases CO₂ at high concentrations, thereby increasing the efficiency of carbon fixation by RuBisCO and minimizing photorespiration. nih.govillinois.edu The evolution of C4 NADP-ME from a non-photosynthetic ancestor involved molecular adaptations that increased its catalytic efficiency and introduced regulatory properties to optimize its function in the C4 pathway. nih.govnih.gov

Similarly, in CAM plants, which often inhabit arid environments, NADP-ME participates in the temporal separation of carbon fixation. Malate is accumulated in the vacuole during the night and is released into the cytoplasm during the day to be decarboxylated by NADP-ME, providing a concentrated source of CO₂ for photosynthesis while the stomata are closed to conserve water. nih.gov

Table 1: Key Features of NADP-ME in C4 Photosynthesis

Feature Description Source(s)
Location Chloroplasts of bundle sheath cells. usp.broup.com
Function Catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO₂. oup.comnih.gov
Substrate L-malate. nih.gov
Products Pyruvate, CO₂, NADPH. nih.gov
Significance Concentrates CO₂ for RuBisCO, increasing photosynthetic efficiency and reducing photorespiration. nih.govillinois.edu
Evolution Evolved from a plastidic non-photosynthetic NADP-ME through gene duplication and neofunctionalization, acquiring higher catalytic efficiency and specific regulatory properties. oup.comnih.govnih.gov

Seed Development and Germination

NADP-ME plays a specialized role in the lifecycle of seeds, particularly influencing their development, longevity, and germination. In the model plant Arabidopsis thaliana, which has four NADP-ME isoforms, the cytosolic NADP-ME1 is significantly involved in these processes. nih.govfrontiersin.org

During the late stages of seed development, the expression of NADP-ME1 increases substantially. nih.govfrontiersin.org Research has demonstrated that a lack of functional NADP-ME1 reduces seed viability and longevity. nih.govwur.nl Seeds of mutants lacking NADP-ME1 show higher levels of protein carbonylation, an indicator of oxidative damage, suggesting that NADP-ME1 activity is required to protect seeds against oxidation during dry storage. nih.govresearchgate.net

Upon imbibition, NADP-ME1 activity is crucial for promoting normal germination, especially in aged seeds. nih.govresearchgate.net In aged seeds lacking NADP-ME1, there is an accumulation of malate and amino acids. nih.govwur.nl The enzyme's activity, which produces NADPH, is thought to contribute to the redox state of the cell, which is critical for mitigating the oxidative stress associated with aging and the resumption of metabolic activity during germination. nih.govnih.gov Furthermore, NADP-ME1 is specifically active in the root meristematic zone of seedlings from aged seeds, indicating its importance for post-germinative growth. wur.nlresearchgate.net

Stomatal Movement and pH Regulation

NADP-ME is involved in the fine-tuned regulation of stomatal aperture, which governs gas exchange and water transpiration in plants. The enzyme contributes to this process by degrading malate, a key osmolyte in guard cells. nih.govresearchgate.net During the day, the breakdown of malate by cytosolic NADP-ME in guard cells is a proposed mechanism that leads to a decrease in turgor pressure, causing stomatal closure. nih.gov

Beyond its role in stomatal movement, NADP-ME is essential for maintaining cellular pH homeostasis. nih.govmdpi.com By catalyzing the synthesis and degradation of malate, the enzyme helps to balance the pH of the cytoplasm. nih.govejfa.me This function is critical under various physiological conditions, including stress, where metabolic shifts can lead to fluctuations in cellular pH. nih.govnih.gov In maize, for instance, NADP-ME, in conjunction with PEP carboxylase, controls the intercellular pH across the chloroplast and cytosol via a malate transporter. mdpi.com

Stress Responses (Abiotic and Biotic) and Redox Balance

Plants frequently encounter a range of environmental stresses, and NADP-ME plays a significant role in their ability to respond and adapt. nih.govresearchgate.net The enzyme's activity and gene expression are often modulated by various abiotic stresses such as drought, salinity, and temperature changes, as well as by biotic stresses like pathogen attacks. ejfa.menih.gov

A primary function of NADP-ME in stress response is the provision of NADPH. nih.govnih.gov This reducing power is vital for the ascorbate-glutathione pathway and NADPH-dependent thioredoxin reductase systems, which are crucial for detoxifying reactive oxygen species (ROS) that accumulate during stress. nih.gov By helping to maintain redox balance, NADP-ME mitigates oxidative damage to cellular components. mdpi.com

Under drought and salt stress, increased NADP-ME activity can help compensate for reduced CO₂ uptake due to stomatal closure by providing an internal source of CO₂. nih.gov In rice, the expression of an NADP-ME gene increases under salt and drought stress, which helps to balance ROS levels and regulate stomatal aperture. researchgate.net The products of the NADP-ME reaction are also important. Pyruvate can be used in the synthesis of defense compounds like flavonoids and lignin (B12514952), which are involved in tolerance to wounding and pathogen invasion. nih.govresearchgate.net Furthermore, NADP-ME1 in Arabidopsis is specifically induced by abscisic acid (ABA), a key hormone in the response to water deficit stress, further linking the enzyme to abiotic stress signaling pathways. nih.govfrontiersin.org

Table 2: Role of NADP-ME in Plant Stress Responses

Stress Type Role of NADP-ME Research Findings Source(s)
Abiotic (Drought, Salinity, Temperature) Provides NADPH for ROS detoxification; regulates stomatal aperture; contributes to osmotic adjustment. Increased NADP-ME activity observed in various plants under stress. Overexpression of OsNADP-ME2 in Arabidopsis enhances salt and osmotic stress resistance. ejfa.menih.govresearchgate.netnih.gov
Biotic (Pathogen attack, Wounding) Supplies pyruvate and NADPH for the synthesis of defense compounds (e.g., flavonoids, lignin). NADP-ME is implicated in defense responses and lignin biosynthesis. nih.govnih.govresearchgate.net
Oxidative Stress Generates NADPH, a crucial cofactor for antioxidant systems like the ascorbate-glutathione pathway. Protects seeds against oxidation during storage. nih.govresearchgate.netnih.gov
Hormonal Response (ABA) NADP-ME1 expression is induced by ABA, linking it to water deficit stress signaling. nadp-me1 mutants show a weaker response to ABA in root growth and stomatal opening. nih.govfrontiersin.org

Lipid Synthesis in Plastids

Plastidial NADP-ME isoforms are important contributors to de novo fatty acid synthesis, a process that occurs in the plastids of developing seeds and other growing tissues. This pathway has high demands for both carbon skeletons and reducing power in the form of NADPH. nih.gov

In the leucoplasts of developing castor oil seeds, malate can be transported into the organelle and then decarboxylated by a plastidial NADP-ME. nih.govresearchgate.net This reaction provides both pyruvate, which can be converted to acetyl-CoA (the primary building block for fatty acids), and NADPH, the reductant required for the fatty acid synthase complex. nih.govresearchgate.net Studies have shown that in developing castor endosperm, malate supports high rates of fatty acid synthesis in vitro. nih.gov The expression patterns of the plastidial NADP-ME4 in Arabidopsis are consistent with this role, showing high levels in developing embryos and other tissues actively synthesizing fatty acids for new membranes. nih.gov Overexpression of an endogenous NADP-ME in the microalga Nannochloropsis salina was shown to increase both carbon concentration and the NADPH/NADP⁺ ratio, leading to a significant enhancement in lipid yields. kaist.ac.kr

Mammalian Metabolism

In mammals, malic enzymes are also key metabolic players, with three main isoforms distinguished by their cofactor preference and subcellular location: a cytosolic NADP⁺-dependent enzyme (ME1), a mitochondrial NAD(P)⁺-dependent enzyme (ME2), and a mitochondrial NADP⁺-dependent enzyme (ME3). ebi.ac.uknih.gov

The cytosolic NADP-dependent malic enzyme (ME1) is a primary source of NADPH for biosynthetic pathways, particularly fatty acid and cholesterol synthesis. nih.govproteopedia.org By converting malate to pyruvate, ME1 provides reducing equivalents in the cytoplasm, which are essential for reductive biosynthesis. The expression of ME1 is often upregulated in certain types of cancer, where it supports the high demand for lipid synthesis required for rapid cell proliferation. nih.gov

The mitochondrial isoforms (ME2 and ME3) also contribute to cellular metabolism. ME2, which can use either NAD⁺ or NADP⁺, is important for the metabolism of glutamine, providing pyruvate for energy production, a process particularly crucial in rapidly proliferating tissues and tumors. ebi.ac.uk ME3 is another source of mitochondrial NADPH. The distinct roles of these isoforms highlight the compartmentalization of metabolic pathways within mammalian cells and the versatile functions of malic enzymes in cellular bioenergetics and biosynthesis. ebi.ac.uknih.gov

NADPH Provision for Lipogenesis and Fatty Acid Synthesis

NADP-dependent malic enzyme is a crucial source of NADPH, the primary reducing power for the synthesis of fatty acids. nih.govyoutube.com In mammals, the cytosolic isoform, ME1, is particularly important in this process. nih.gov During adipocyte differentiation, there is a coordinated increase in the expression of ME1 and ATP-citrate lyase. nih.gov This pathway converts citrate, which carries acetyl-CoA from the mitochondria to the cytosol, into acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate, which ME1 subsequently decarboxylates to pyruvate, generating NADPH. nih.gov This cycle efficiently provides both of the key substrates for fat synthesis: acetyl-CoA and NADPH. nih.gov

Research in oleaginous fungi, such as Mortierella alpina, further underscores the enzyme's role. It has been proposed that the generation of NADPH by the malic enzyme is a rate-limiting step in fatty acid production in these organisms. nih.gov Studies have shown that inhibiting malic enzyme activity can drastically reduce fatty acid content, while its overexpression can lead to a significant increase. nih.gov For example, in the fungus Mucor circinelloides, inhibiting the enzyme caused the fatty acid content to drop from 24% to 2% of cell dry weight. nih.gov Conversely, overexpressing the malic enzyme gene from M. alpina resulted in a 30% increase in fatty acid content. nih.gov

Table 1: Impact of NADP-Dependent Malic Enzyme (ME) Overexpression in Mortierella alpina

Strain ME Activity (U/mg protein) Fatty Acid Content (% of dry cell weight) Fatty Acid Yield (g/g glucose)
Control 1.5 ± 0.2 20 ± 1.5 0.102 ± 0.006
ME Overexpression 4.5 ± 0.5 26 ± 2.0 0.129 ± 0.011

Data derived from studies on homologous expression of the ME gene in Mortierella alpina. nih.gov

Role in Cellular Growth and Proliferation

The activity of NADP-dependent malic enzyme is closely linked to cellular growth and proliferation. In rapidly dividing cells, including many types of tumor cells, there is an increased demand for metabolic intermediates and reducing power, a demand that malic enzyme helps to meet. nih.gov Studies on human fibroblasts have revealed significant changes in the activity of malic enzymes during proliferation. nih.gov While the activity of the mitochondrial NADP+-linked enzyme remains unchanged, the soluble, cytosolic NADP+-dependent malic enzyme activity increases in proliferating cells. nih.gov This, combined with a decrease in malate dehydrogenase activity, leads to a higher ratio of pyruvate production to oxaloacetate production from malate in both the cytosol and mitochondria of these rapidly dividing cells. nih.gov These adjustments are thought to facilitate the efficient use of glutamine as a fuel source to support proliferation. nih.gov

Table 2: Ratio of Malic Enzyme (ME) to Malate Dehydrogenase (MDH) Activity in Proliferating vs. Non-proliferating Fibroblasts

Cellular Fraction Proliferating Cells (Ratio ME/MDH) Non-proliferating Cells (Ratio ME/MDH)
Particulate (Mitochondria) ~2.0x higher Baseline
Soluble (Cytosol) Increased Baseline

This table illustrates the shift in enzyme activity ratios that favors pyruvate production in proliferating cells. nih.gov

Glutaminolysis and Energy Production

NADP-dependent malic enzyme, particularly the mitochondrial isoform ME2, plays a critical role in glutaminolysis, a key metabolic pathway for energy production in many cancer cells. nih.gov Glutamine is a major respiratory substrate for tumor cells. nih.gov It is first converted to glutamate (B1630785) and then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate, eventually forming malate. nih.gov The mitochondrial malic enzyme then decarboxylates this glutamine-derived malate to pyruvate. nih.gov This reaction is significant because it generates pyruvate and NAD(P)H within the mitochondria, directly contributing to energy production and the maintenance of the mitochondrial redox state. nih.gov Overexpression of ME2 has been shown to increase levels of pyruvate and ATP, highlighting its importance in the energy metabolism of rapidly proliferating tissues. nih.gov

Intermediary Metabolism and Redox Signaling

Beyond its direct role in biosynthesis, the NADP-dependent malic enzyme is a key node in intermediary metabolism and redox signaling. In plant chloroplasts, NADP-malate dehydrogenase (a related enzyme) is part of the "malate valve," which exports reducing power (in the form of malate) from the chloroplasts to the cytosol, helping to balance the ATP/NADPH ratio produced during photosynthesis. pnas.org This system is regulated by a redox switch, making it responsive to changes in light conditions. pnas.org

In microorganisms, the enzyme provides a mechanism for metabolic flexibility. For instance, in Bacillus subtilis, a bifunctional NADP-dependent malic enzyme can switch its activity based on the cellular redox state. nih.gov When NADPH is abundant, the enzyme functions as a malolactic enzyme, creating a cycle that effectively converts NADPH to NADH, thereby balancing the cellular redox cofactors. nih.gov This demonstrates a sophisticated level of regulation where the enzyme adapts its function to meet the immediate metabolic needs of the cell, either generating NADPH for biosynthesis or helping to dissipate excess reducing power. nih.gov

Microbial Systems

In microbes, NADP-dependent malic enzyme is integral to central carbon metabolism and specialized processes like nitrogen fixation.

Pyruvate Metabolism and Carbon Distribution

In bacteria such as Escherichia coli, the NADP-dependent malic enzyme (MaeB) is important for growth on certain carbon sources, particularly two-carbon compounds like acetate (B1210297). nih.gov The enzyme catalyzes the conversion of malate to pyruvate, a key intermediate that can be used for gluconeogenesis or other biosynthetic pathways. researchgate.net This is especially critical when the cell needs to produce NADPH for biosynthesis. nih.govresearchgate.net Studies have shown that deleting the gene for this enzyme (maeB) in E. coli strains engineered to have an NAD-dependent isocitrate dehydrogenase (which reduces their primary NADPH production capacity) leads to poor growth on acetate. nih.gov This highlights the enzyme's role in providing an alternative route for NADPH generation, thus ensuring the proper distribution of carbon and reducing equivalents for growth. nih.gov

Table 3: Effect of maeB Deletion on Growth of E. coli on Acetate

E. coli Strain Relevant Genotype Growth Rate on Acetate (Relative to Wild-Type)
Wild-Type icd (NADP-dependent), maeB+ 100%
Mutant icd (NAD-dependent), ΔmaeB ~60%

This demonstrates the importance of MaeB for NADPH production and growth on acetate, especially when other NADPH sources are limited. nih.gov

Role in Nitrogen Fixation (e.g., Azospirillum brasilense)

The connection between NADP-dependent malic enzyme and nitrogen fixation is complex and appears to vary between organisms. In the nitrogen-fixing plant-growth-promoting bacterium Azospirillum brasilense, core chemotaxis proteins (CheA1 and CheA4) have been found to link environmental sensing to nitrogen metabolism. nih.gov These signaling proteins appear to influence the expression of RpoN, a global regulator that controls numerous metabolic processes, including nitrogen fixation and nitrate (B79036) assimilation. nih.gov While a direct enzymatic role for malic enzyme in this regulation in A. brasilense is an area of ongoing research, the intricate link between central carbon metabolism, which involves malate, and the regulation of nitrogen fixation genes is evident. nih.gov

In contrast, studies in another nitrogen-fixing symbiont, Rhizobium meliloti, have shown that while it possesses two malic enzymes, the NADP+-dependent form is not required for symbiotic nitrogen fixation. nih.gov Mutants lacking this enzyme were still able to form effective, nitrogen-fixing nodules on alfalfa. nih.gov This suggests that the specific metabolic pathways supporting the high energy and reductant demand of nitrogen fixation can differ among diazotrophic bacteria.

Metabolic Versatility in Prokaryotes and Archaea

The NADP-dependent malic enzyme (NADP-ME) exhibits remarkable metabolic versatility across the diverse domains of prokaryotes and archaea. This enzyme, which catalyzes the oxidative decarboxylation of L-malate to pyruvate and CO2 while reducing NADP+ to NADPH, plays a central role in various metabolic pathways, adapting its function to the specific physiological needs and environmental conditions of the organism. nih.govwikipedia.orgrsc.org

In prokaryotes, NADP-ME is a key player in providing the reducing power, in the form of NADPH, necessary for a multitude of biosynthetic reactions. nih.govresearchgate.net Beyond this primary role, it can also function as a gluconeogenic enzyme, channeling four-carbon dicarboxylic acids into central carbon metabolism by converting them to the three-carbon compound pyruvate. nih.gov

A prime example of its metabolic significance is seen in the cyanobacterium Synechocystis sp. PCC 6803. In these photosynthetic organisms, NADP-ME is the primary enzyme responsible for the oxidation of malate within the tricarboxylic acid (TCA) cycle, a function typically carried out by NAD-dependent malate dehydrogenase in other organisms. nih.govnih.gov This "ME-dependent TCA cycle" generates NADPH, which serves as an electron carrier in the cyanobacterial respiratory chain. nih.govnih.gov Studies have shown that mutants of Synechocystis 6803 lacking NADP-ME accumulate malate, highlighting the enzyme's crucial role in their central carbon metabolism. nih.gov

In the well-studied bacterium Escherichia coli, two isoforms of malic enzyme exist: SfcA, which is NAD(P)-dependent, and MaeB, which is strictly NADP-specific. nih.gov MaeB is particularly important for generating NADPH when the cell is grown on substrates like acetate. researchgate.net The activity of MaeB is subject to intricate metabolic regulation, being inhibited by acetyl-CoA and activated by intermediates such as aspartate and glucose-6-phosphate, demonstrating its integration into the broader metabolic network of the cell.

The versatility of NADP-ME extends to archaea, where it adapts to the extreme environments these organisms often inhabit. In the hyperthermophilic archaeon Thermococcus kodakaraensis, the NADP-dependent malic enzyme (Tk-Mae) is a thermostable homodimer that shows optimal activity at temperatures above 95°C. nih.gov While it prefers NADP+ as a cofactor, it can also utilize NAD+, albeit with much lower efficiency. nih.gov A notable characteristic of Tk-Mae is its unusually high Michaelis constant (Km) for malate, suggesting that the direction of the reaction it catalyzes is not strongly biased, allowing for flexibility in the interconversion of C3 and C4 compounds based on the cell's metabolic state. nih.gov

In the halophilic archaeon Haloferax volcanii, which thrives in high-salt environments, there are two distinct variants of malic enzyme. nih.gov One of these variants is regulated by a small RNA called SHOxi in response to oxidative stress. nih.gov This regulatory mechanism, involving the destabilization of the malic enzyme mRNA, is crucial for the survival of H. volcanii under such stressful conditions, underscoring the enzyme's role in maintaining redox homeostasis. nih.gov

The diverse roles of NADP-ME in prokaryotes and archaea are summarized in the table below, showcasing its adaptability to different metabolic contexts.

Organism/GroupKey Role of NADP-MEResearch Findings
Escherichia coliNADPH production for biosynthesis, particularly on two-carbon compounds.The MaeB isoform is crucial for growth on acetate. Its activity is regulated by key metabolites like acetyl-CoA, aspartate, and glucose-6-phosphate.
Cyanobacteria (Synechocystis sp. PCC 6803)Primary enzyme for malate oxidation in the TCA cycle.It operates in an "ME-dependent TCA cycle," generating NADPH for the respiratory chain. Mutants lacking this enzyme accumulate malate. nih.govnih.gov
Thermococcus kodakaraensis (Hyperthermophilic Archaea)Interconversion of C3 and C4 compounds.The enzyme is highly thermostable (optimal >95°C) and has a high Km for malate, allowing for a reversible reaction depending on metabolic needs. nih.gov
Haloferax volcanii (Halophilic Archaea)Response to oxidative stress.One of its two malic enzyme variants is regulated by the small RNA SHOxi, which is essential for survival under oxidative stress by controlling redox balance. nih.gov

Evolutionary Dynamics and Diversification

Phylogenetic Analysis of NADP-ME Isoforms Across Kingdoms

Phylogenetic analyses have revealed a complex evolutionary history for malic enzymes (MEs). In eukaryotes, different kingdoms appear to have employed distinct strategies to acquire their current set of ME isoforms. nih.gov While the entire ME gene family in vertebrates likely originates from a single ancestral gene, the evolutionary paths of plant NADP-ME and NAD-dependent ME (NAD-ME) isoforms are separate and distinct. nih.govfrontiersin.org

Plant NADP-ME genes are thought to have arisen from an α-proteobacterial-like mitochondrial ancestor, a characteristic that is shared with major eukaryotic taxa. nih.gov In contrast, plant mitochondrial NAD-ME genes were likely acquired through an independent event involving the Archaeplastida ancestor. nih.gov

Within the plant kingdom, NADP-ME has diversified into several isoforms with distinct subcellular localizations, primarily in the cytosol and plastids. frontiersin.orgnih.gov Phylogenetic studies of plant NADP-MEs have categorized them into distinct groups. For instance, a comprehensive analysis of the NADP-ME family in the C3 plant Arabidopsis thaliana identified four isoforms, which were grouped with other plant NADP-MEs into four main lineages. nih.gov The presence of both cytosolic and plastidic isoforms seems to be a universal feature in all plant species, as evidenced by their existence in both dicots like Arabidopsis and monocots like rice. nih.gov

The evolution of a plastid-localized NADP-ME in grasses appears to have occurred independently from that in eudicots, as suggested by the lack of similarity in their transit peptides. nih.gov This was a critical event, as the plastidic isoform served as the ancestor for the highly specialized C4 photosynthetic NADP-ME. usp.broup.com

Table 1: Phylogenetic Groups of Plant NADP-ME Isoforms This table is based on the classification from the analysis of Arabidopsis and other plant species.

Phylogenetic GroupRepresentative Isoform (Arabidopsis)General LocalizationKey Characteristics
Group I-CytosolicCommon cytosolic isoforms found across many plant species.
Group IIAtNADP-ME2, AtNADP-ME3CytosolicIncludes isoforms with high catalytic activity. nih.gov
Group IIIAtNADP-ME4PlastidicAncestral to the C4-specific NADP-ME isoforms. usp.broup.com
Group IVAtNADP-ME1Unknown/PlastidicA distinct group with members that are not yet fully characterized. nih.gov

Gene Duplication and Neofunctionalization Events

Gene duplication is a primary engine of evolutionary innovation, and the history of NADP-ME is a classic example of this principle. The evolution of C4 photosynthesis, a key adaptation to hot and dry climates, heavily relied on the recruitment of existing enzymes for new functions, a process often preceded by gene duplication. usp.brresearchgate.netnih.gov

The C4-specific NADP-ME, which is responsible for the decarboxylation of malate (B86768) in the bundle sheath cells of C4 plants, evolved from a pre-existing plastidic, non-photosynthetic NADP-ME isoform found in C3 ancestors. usp.broup.comnih.gov This evolutionary leap was facilitated by a gene duplication event. Following duplication, one gene copy retained its original "housekeeping" function, while the other copy was free to accumulate mutations. This led to neofunctionalization, where the duplicated gene acquired a new role. usp.brresearchgate.net This process involved the acquisition of a new promoter, leading to high levels of expression specifically in the bundle sheath cells, and modifications to the protein itself to optimize its function in the high-flux C4 pathway. researchgate.netresearchgate.net

In maize (Zea mays), a C4 plant, the NADP-ME family is composed of five genes, including two plastidic isoforms: the C4-NADP-ME and a non-C4-NADP-ME. nih.gov This clearly illustrates the outcome of gene duplication and subsequent specialization. Similarly, in the genus Flaveria, which contains C3, C4, and intermediate species, the evolution of a highly active 62-kD C4-NADP-ME isoform is a hallmark of the transition to C4 photosynthesis. nih.govnih.gov

Divergence of Cofactor Specificity and Regulatory Properties

The malic enzyme family is broadly divided based on its cofactor specificity for either NADP+ or NAD+. Plant cytosolic and plastidic MEs are typically NADP-specific, a trait they share, which distinguishes them from the mitochondrial NAD-specific isoforms. nih.govfrontiersin.org

While the primary cofactor specificity has been largely conserved within the NADP-ME lineage, the regulatory properties of these enzymes have diverged significantly. This divergence is a key aspect of their adaptation to different metabolic roles. The C4-NADP-ME, for instance, has evolved specific regulatory features that are absent in its C3 ancestors. One of the most significant is the pH-dependent inhibition by its own substrate, malate. researchgate.netnih.gov This allows for tight control of its activity, preventing the wasteful decarboxylation of malate during the night when photosynthesis is inactive. nih.gov

In contrast, studies on NAD-dependent malic enzyme in Escherichia coli have shown that cofactor specificity can be switched through adaptive evolution. A single mutation in the NAD+-dependent malic enzyme was sufficient to change its preference to NADP+, although this initially lowered the enzyme's activity. Subsequent mutations then restored and even improved its catalytic efficiency. nih.govnih.govasm.org

The different NADP-ME isoforms within a single C3 plant like Arabidopsis thaliana also exhibit distinct kinetic and regulatory properties. These isoforms have different affinities for NADP+ and malate, as well as varying catalytic efficiencies, suggesting they are tailored to fulfill specific physiological functions in different tissues or under different conditions. nih.gov For example, AtNADP-ME2 has the highest specific activity, while AtNADP-ME4, the plastidic isoform, has the highest affinity for malate. nih.gov

Table 2: Comparative Kinetic Properties of Arabidopsis thaliana NADP-ME Isoforms

IsoformKm (Malate) (mM)Km (NADP+) (µM)Catalytic Efficiency (kcat/Km for NADP+)
AtNADP-ME1 Non-hyperbolic~200Lowest
AtNADP-ME2 ~1.5~70Intermediate
AtNADP-ME3 ~1.2~6Highest
AtNADP-ME4 ~0.5~10High

Data sourced from a comprehensive analysis of Arabidopsis NADP-ME isoforms. nih.gov

Adaptive Evolution in Specific Physiological Contexts (e.g., C4 Photosynthesis)

The evolution of NADP-ME for its role in C4 photosynthesis is a prime example of adaptive evolution. To function efficiently in the C4 pathway, the enzyme had to be optimized to handle a high flux of metabolites and to be precisely regulated. researchgate.netnih.gov This optimization occurred through natural selection acting on the duplicated C4-destined gene.

Key adaptations of C4-NADP-ME in grasses include:

Increased Catalytic Efficiency: C4-NADP-ME has a significantly higher turnover rate compared to its non-photosynthetic counterparts, enabling the rapid release of CO2 for fixation by RuBisCO. researchgate.netnih.gov

Altered Oligomeric Structure: The housekeeping plastidic NADP-ME often exists as a dimer, whereas the C4-NADP-ME has evolved to form a stable and highly active tetramer. researchgate.netnih.govportlandpress.com This change in quaternary structure is critical for its enhanced activity.

pH-Dependent Regulation: As mentioned earlier, the acquisition of pH-dependent inhibition by malate is a crucial adaptation for regulating the C4 cycle. nih.govportlandpress.com

Specific amino acid substitutions have been identified as being responsible for these adaptive traits. Through a combination of structural biology, sequence analysis, and site-directed mutagenesis, researchers have pinpointed key residues. researchgate.netnih.gov For example, in maize and sorghum C4-NADP-ME, specific residues have been implicated in enhancing catalytic efficiency and conferring the pH-dependent malate inhibition. nih.gov The N-terminal region has also been shown to be involved in the formation of the tetrameric structure. nih.govportlandpress.com

Table 3: Key Amino Acid Residues for C4 Adaptation in Grass NADP-ME

Residue/RegionRole in AdaptationConsequence of Adaptation
E339 Confers pH-dependent regulation by malateAllows for tight control of enzyme activity.
Q503, L544 Involved in catalytic efficiencyIncreases the rate of CO2 delivery to RuBisCO.
F140 Critical for stabilization of the oligomeric structurePromotes the formation of the highly active tetramer.
N-terminal region Involved in tetramerizationEssential for the correct quaternary structure.

Data sourced from studies on molecular adaptations of NADP-ME in C4 grasses. researchgate.netnih.gov

Co-evolutionary Analysis of Residues/Domains

Co-evolutionary analysis is a powerful tool for identifying functionally or structurally important residues in a protein family. Residues that co-evolve, meaning a mutation in one is often compensated by a mutation in another, are typically in close physical proximity or are involved in a shared function. elifesciences.orgelifesciences.org

Studies on malic enzymes have identified co-evolving amino acid pairs. For instance, in plant mitochondrial NAD-ME isoforms, several residues within short amino acid insertions that are unique to this group are co-evolutionarily connected, suggesting their importance for the specific functionality of these enzymes. frontiersin.org

While there is no specific information in the reviewed literature detailing a co-evolutionary analysis of the 224-232 region of NADP-dependent malic enzyme, the principles of such an analysis are broadly applicable. It is known that evolution can fine-tune protein dynamics and function through compensatory mutations that maintain the structural scaffold. elifesciences.orgelifesciences.org A co-evolutionary analysis of the broader NADP-ME family would likely reveal networks of residues that are critical for maintaining the enzyme's fold, its interaction with the NADP+ cofactor, and its allosteric regulation. Such analyses can identify communities of key residues that go beyond simple residue pairs and are essential for collective motions related to enzyme activity. elifesciences.orgelifesciences.org The identification of such co-evolving networks in NADP-ME would provide deeper insights into its functional evolution, including the adaptations that led to its specialized roles in diverse metabolic contexts like C4 photosynthesis.

Methodologies for Research and Analysis

Molecular Cloning and Recombinant Protein Expression Systems

The functional and structural analysis of NADP-dependent malic enzyme is greatly facilitated by molecular cloning and the production of the enzyme in recombinant protein expression systems. This process involves isolating the gene encoding the enzyme and expressing it in a host organism to obtain large quantities of pure protein.

A common strategy begins with the amplification of the gene encoding NADP-ME from a source organism's complementary DNA (cDNA) or genomic DNA using the polymerase chain reaction (PCR). nih.govtandfonline.com For instance, the cDNA for human mitochondrial NADP-dependent malic enzyme was first isolated from a bovine heart library and subsequently used to obtain the full-length human cDNA. nih.gov Similarly, cDNAs for human liver NADP-ME and various plant isoforms have been successfully cloned. nih.govmaizegdb.org Primers for PCR are often designed based on conserved regions identified from known sequences of malic enzymes from other species or from genome sequence data. tandfonline.comnih.gov

Once the gene is isolated, it is inserted into a suitable expression vector, which is a small, circular piece of DNA, typically a plasmid. nih.govyoutube.com These vectors often contain elements that allow for high levels of protein expression, such as strong promoters, and may add a tag (e.g., a polyhistidine-tag or His-tag) to the protein to simplify its purification. nih.govlifeome.com

The most widely used host for expressing recombinant NADP-malic enzyme is the bacterium Escherichia coli (E. coli), particularly strains like BL21(DE3). nih.govnih.govnih.govnih.govrcsb.org E. coli is favored due to its rapid growth, low cost, and well-understood genetics. nih.govlifeome.com The expression of the target protein in E. coli is often inducible, for example, by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. nih.govnih.gov Other expression systems, such as yeast, insect cells (using baculovirus), and mammalian cells, are also available and can be used to ensure correct protein folding or to incorporate necessary post-translational modifications. lifeome.com

Table 1: Common Systems for Recombinant NADP-Malic Enzyme Expression

Component Description Examples
Gene Source Organism from which the NADP-ME gene is isolated. Human liver, human heart, Arabidopsis thaliana, Zea mays (maize), Bradyrhizobium japonicum. nih.govtandfonline.comnih.govmaizegdb.org
Cloning Method Technique used to insert the gene into a vector. Restriction enzyme cloning, Ligation-Independent Cloning (SLIC), Homologous Recombination. youtube.combiotech-asia.org
Expression Vector Plasmid used to carry the gene into the host cell. pET series vectors (e.g., pET24b(+), pET32a(+)). tandfonline.comnih.gov
Expression Host Organism used to produce the recombinant protein. Escherichia coli (e.g., strains K-12, BL21(DE3), DH5α). nih.govnih.govrcsb.org
Inducer Chemical that triggers protein expression. Isopropyl β-D-1-thiogalactopyranoside (IPTG), Lactose. nih.govnih.gov

Enzymatic Assays (Spectrophotometric, Radiometric)

The catalytic activity of NADP-dependent malic enzyme is typically measured using a spectrophotometric assay. nih.gov This method is convenient and relies on monitoring the change in absorbance that occurs as the reaction proceeds. The key reaction catalyzed by NADP-ME is the reduction of NADP⁺ to NADPH, which is accompanied by the oxidative decarboxylation of malate (B86768). wikipedia.org

The production of NADPH can be directly measured by monitoring the increase in absorbance at a wavelength of 340 nm. nih.govmdpi.com NADPH has a distinct molar extinction coefficient at this wavelength, allowing its concentration to be calculated using the Beer-Lambert law. nih.gov A typical assay mixture contains a buffer to maintain pH, the substrates L-malate and NADP⁺, a divalent cation required for activity, and the enzyme extract. mdpi.com The reaction is initiated by adding one of the substrates or the enzyme, and the change in absorbance is recorded over time using a UV-vis spectrophotometer. mdpi.com While less common for routine assays, radiometric assays can also be used, which involve tracking a radioactively labeled substrate through the reaction.

To accurately determine the kinetic properties of NADP-ME, it is crucial to optimize the conditions of the enzymatic assay. nih.gov Key parameters include pH, the identity and concentration of the divalent cation, and the concentrations of the substrates, L-malate and NADP⁺.

pH: Malic enzymes exhibit optimal activity within a specific pH range. For example, the NAD-malic enzyme shows a pH optimum around 6.7 to 7.0. nih.gov For NADP-ME from maize, assays are often conducted at a pH of 7.8. mdpi.com The optimal pH can be influenced by the formation of the enzyme-substrate complex. nih.gov

Cations: NADP-ME requires a divalent cation for catalysis. nih.govnih.gov The most common activators are magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govnih.gov The choice and concentration of the cation can affect the enzyme's activity and kinetic parameters. Assays for maize NADP-ME often include MgCl₂ at a concentration of 1 mM. mdpi.com

Substrate Concentrations: The concentrations of L-malate and NADP⁺ are critical. To determine the maximum velocity (Vₘₐₓ) of the enzyme, substrate concentrations are typically set to saturating levels (often 5-10 times the Michaelis constant, Kₘ). illinois.edu For instance, studies on maize NADP-ME have used L-malate at a saturating concentration of 4.0 mM. mdpi.com The Kₘ values themselves are important characteristics of the enzyme. For a recombinant human cytosolic NADP-ME, the Kₘ for L-malate was found to be 117 µM and for NADP⁺ it was 2 µM. nih.gov

Table 2: Example of Optimized Assay Conditions for NADP-Malic Enzyme

Parameter Condition Rationale
Buffer 50 mM Tris-HCl Maintains a stable pH for optimal enzyme function. mdpi.com
pH 7.8 Optimized for the specific isoform being studied (e.g., maize NADP-ME). mdpi.com
Divalent Cation 1 mM MgCl₂ Required metal cofactor for catalytic activity. mdpi.com
Substrate (Malate) 4.0 mM (saturating) Ensures the enzyme is working at its maximum rate for Vₘₐₓ determination. mdpi.com
Substrate (NADP⁺) 1 mM Coenzyme for the redox reaction. mdpi.com
Detection Spectrophotometry at 340 nm Measures the rate of NADPH production. nih.govmdpi.com

Protein Purification and Characterization (e.g., Chromatography, Electrophoresis)

After recombinant expression, NADP-malic enzyme must be purified from the host cell's other proteins to be studied in detail. A multi-step purification strategy is typically employed, often involving chromatography and electrophoresis.

The first step is cell lysis to release the enzyme, followed by centrifugation to remove cell debris. mdpi.com If the recombinant protein has been engineered with a His-tag, the primary purification step is often affinity chromatography, specifically using a nickel-nitrilotriacetic acid (Ni-NTA) resin. nih.gov The His-tagged protein binds to the nickel resin while most other proteins flow through. The bound enzyme is then eluted from the column. nih.gov Further purification steps, such as other forms of chromatography, may be necessary to achieve homogeneity. nih.gov

Protein purity and molecular weight are assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov In this technique, proteins are denatured and separated based on their size. A single band on the gel at the expected molecular weight (typically around 65 kDa for a monomer) indicates a high degree of purity. nih.govnih.gov Native PAGE, where the protein is not denatured, can be used to determine the oligomeric state of the enzyme (e.g., whether it exists as a dimer, tetramer, or higher-order structure in solution). nih.govnih.gov For example, analysis has shown that plastidic NADP-ME4 from Arabidopsis exists as a mix of dimers and tetramers, while cytosolic isoforms form larger hexamers or octamers. nih.gov

Structural Determination Techniques

Determining the three-dimensional (3D) structure of NADP-dependent malic enzyme provides invaluable insights into its mechanism of action, substrate binding, and regulation. The primary high-resolution methods used for this purpose are X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM).

X-ray crystallography has been instrumental in revealing the atomic details of malic enzymes. nih.gov This technique requires the protein to be purified to a very high degree and then crystallized. The resulting crystals are exposed to a beam of X-rays, and the way the X-rays are diffracted is recorded. These diffraction patterns are then used to calculate an electron density map, from which an atomic model of the protein can be built. researchgate.net

The crystal structure of human mitochondrial NAD(P)+-dependent malic enzyme was solved at 2.1 Å resolution, revealing that the enzyme belongs to a new class of oxidative decarboxylases. nih.gov The structure showed a tetrameric arrangement and identified key amino acid residues in the active site responsible for binding the divalent cation. nih.gov Structures of the pigeon cytosolic NADP⁺-dependent malic enzyme and various human isoforms have also been determined, providing a basis for understanding cofactor specificity and inhibitor binding. nih.govnih.govproteopedia.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, especially for large and flexible protein complexes. pdbj.org In Cryo-EM, a purified protein solution is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope then takes thousands of images of the individual protein particles from different angles. These images are computationally combined to reconstruct a 3D model of the protein. rcsb.org

Cryo-EM has been successfully used to determine the structures of human mitochondrial NAD(P)+-dependent malic enzyme. rcsb.orgpdbj.org For instance, a structure was solved at 2.84 Å resolution for the enzyme in a complex with NAD⁺ and an allosteric inhibitor. rcsb.org This technique is particularly advantageous for capturing different conformational states of the enzyme, which is crucial for understanding its dynamic function and regulation. pdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for specific peptide fragments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution. However, specific NMR structural studies focusing exclusively on the 224-232 peptide fragment of NADP-dependent malic enzyme are not prominently available in published literature. Analysis of the full enzyme's crystal structure provides insight into this region's conformation. For instance, a 3D model for C4 pathway NADP-ME in plants has been developed based on crystallography data, which helps in identifying key residues involved in substrate binding and catalysis. wikipedia.org

Mutagenesis Studies (Site-Directed, Deletion, Chimeric Constructs)

Mutagenesis is a cornerstone technique for elucidating the functional roles of specific amino acid residues and domains within an enzyme. nih.gov For NADP-dependent malic enzyme, various mutagenesis approaches, including site-directed, deletion, and the creation of chimeric proteins, have been instrumental in probing its mechanism, regulation, and substrate specificity. nih.govnih.gov

Site-directed mutagenesis allows for the targeted substitution of single amino acids to assess their importance. nih.gov Deletion mutants, where entire segments of the protein are removed, can help identify the function of larger domains, such as the N-terminal region's role in allosteric regulation in Arabidopsis NADP-ME2. nih.gov Chimeric constructs, which combine parts of different enzyme isoforms, are used to pinpoint regions responsible for distinct kinetic properties.

Analysis of Specific Residues/Regions (e.g., 224-232) and Their Contribution to Function

The region spanning residues 224-232 contains amino acids that can be critical for the enzyme's catalytic function. Research on the maize C4-specific NADP-ME has directly implicated a residue within this segment, Arginine-237 (Arg-237), in the enzyme's activity.

Table 1: Kinetic Analysis of Maize NADP-ME R237L Mutant

This table is based on data indicating that kinetic measurements were performed on the R237L mutant to infer its function, as detailed in scientific literature. nih.gov

MutantResidue LocationAnalysis PerformedInferred Role of Residue
R237LWithin 224-232 regionKinetic Measurements, Circular Dichroism, Intrinsic FluorescenceParticipation in substrate binding and/or catalysis

Biophysical Characterization (e.g., Circular Dichroism, Microcalorimetry)

Biophysical techniques provide insights into the structural and thermodynamic properties of enzymes. Circular Dichroism (CD) spectroscopy is used to assess the secondary and tertiary structure of proteins and to detect conformational changes upon mutation or ligand binding. For example, CD spectra were used alongside kinetic data to analyze the structural integrity and properties of maize NADP-ME mutants, including the R237L mutant. nih.gov

Different isoforms of NADP-ME, such as those in Arabidopsis, exhibit distinct structural properties. The plastidic NADP-ME4 exists as a mix of dimers and tetramers, while cytosolic isoforms can form larger hexamers or octamers. mdpi.com These structural differences, which can be monitored by techniques like native PAGE and size exclusion chromatography, are linked to their unique kinetic behaviors and physiological roles. mdpi.com While microcalorimetry is a valuable tool for studying the thermodynamics of binding interactions, specific studies applying this method to NADP-ME were not highlighted in the reviewed literature.

Proteomic Approaches for Post-Translational Modification Identification

Proteomics, particularly mass spectrometry, is essential for identifying post-translational modifications (PTMs) that regulate enzyme activity. frontiersin.org PTMs are additions to a protein after its synthesis and can dynamically control its function. frontiersin.org Proteomic studies in Arabidopsis have identified NADP-ME as a target for redox-based modifications such as S-nitrosation and persulfidation. These modifications are thought to be mediated by signaling molecules like nitric oxide (NO) and hydrogen sulfide (B99878).

Gene Expression Analysis (RT-qPCR, RNA-seq, Promoter Analysis)

Understanding when and where NADP-ME genes are expressed is crucial to determining their physiological function. Methodologies like reverse transcription quantitative PCR (RT-qPCR), RNA-sequencing (RNA-seq), and promoter analysis are widely used.

In Arabidopsis thaliana, RT-qPCR has shown that different NADP-ME isoforms have distinct expression patterns. NADP-ME2 and NADP-ME4 are expressed constitutively in many tissues, whereas NADP-ME1 and NADP-ME3 expression is limited to specific cells or developmental stages. mdpi.com Studies have shown that the transcript levels of NADP-ME1 increase dramatically during seed maturation and are induced by abscisic acid (ABA), NaCl (salt stress), and mannitol (B672). Similarly, in sweet pepper, RNA-seq analysis revealed that four different CaNADP-ME genes are differentially modulated during fruit ripening. frontiersin.org Promoter analysis, often involving the fusion of the promoter sequence to a reporter gene like YFP (yellow fluorescent protein), helps visualize the specific tissues and conditions under which a gene is activated.

Table 2: Gene Expression Findings for Plant NADP-dependent malic enzymes

This table summarizes findings from various gene expression analyses on NADP-ME genes in different plant species.

GeneOrganismMethodologyKey FindingsSource
NADP-ME1Arabidopsis thalianaRT-qPCR, Promoter::YFPExpression increases sharply during seed maturation; induced by ABA, NaCl, and mannitol.
NADP-ME2Arabidopsis thalianaRT-PCRConstitutively expressed; responsible for the majority of NADP-ME activity in mature tissues. mdpi.com
CaNADP-ME2, 4Capsicum annuum (Pepper)RNA-seqDownregulated during fruit ripening. frontiersin.org
CaNADP-ME3, 5Capsicum annuum (Pepper)RNA-seqUpregulated during fruit ripening. frontiersin.org

Phenotypic Analysis of Gene Knockout/Overexpression Mutants in Model Organisms

Analyzing organisms in which a specific gene has been inactivated (knockout) or is forced to be overexpressed provides direct evidence of the gene's in vivo function. In Arabidopsis, knockout mutants have been central to understanding the specific roles of NADP-ME isoforms.

Table 3: Phenotypic Analysis of Arabidopsis thaliana NADP-ME Knockout Mutants

This table outlines the observed characteristics of specific NADP-ME gene knockout mutants in the model organism Arabidopsis thaliana.

Mutant LineGene InactivatedObserved PhenotypeSource
nadp-me1NADP-ME1Altered seed viability and germination; weaker response to ABA (root length, stomatal opening).
nadp-me2NADP-ME2Greatly decreased leaf NADP-ME activity; wild-type phenotype under oxidative stress (ozone). mdpi.com

Biotechnological and Industrial Applications

Enzyme Engineering for Altered Cofactor Specificity or Enhanced Activity

The ability to engineer NADP-dependent malic enzyme is critical for optimizing its function in specific biotechnological applications. Research has focused on modifying its cofactor specificity and enhancing its catalytic activity to suit desired industrial processes.

A key area of enzyme engineering has been the alteration of cofactor preference, particularly in mammalian mitochondrial NAD(P)+-dependent ME (m-NAD(P)-ME), which can naturally use both NAD+ and NADP+. Studies have successfully identified specific amino acid residues that determine this specificity. For instance, research on human m-NAD(P)-ME has demonstrated that residue 362 is a decisive factor for cofactor preference. nih.gov By introducing a specific mutation, Q362K, the enzyme's preference was shifted towards NADP+, as indicated by a higher catalytic efficiency (kcat) with NADP+ compared to NAD+. nih.gov

Further engineering efforts have involved multiple mutations to synergistically enhance NADP+ binding and activity. A triple mutant of the human m-NAD(P)-ME (K346S/Y347K/Q362K) was shown to completely switch its cofactor preference, effectively becoming an NADP+-specific enzyme. nih.gov In this engineered variant, Lys-362, Lys-347, and Ser-346 work together to increase the binding affinity for NADP+. nih.gov Additionally, the residue Lys-346 has been identified as crucial for the isoform-specific inhibition by ATP, and its mutation to Serine (K346S) makes the enzyme significantly less susceptible to ATP inhibition. nih.gov

These targeted modifications allow for the creation of tailor-made enzymes for specific metabolic engineering or biocatalytic purposes where high NADP+ specificity and reduced allosteric inhibition are desirable.

Table 1: Engineered Human Mitochondrial NAD(P)-ME Variants and their Kinetic Properties

Enzyme Variant Mutation(s) Key Finding Reference
Q362K Mutant Glutamine at position 362 replaced by Lysine (B10760008) Changed cofactor preference to NADP+ (higher kcat,NADP vs kcat,NAD). nih.gov
K346S Mutant Lysine at position 346 replaced by Serine Significantly reduced inhibition by ATP. nih.gov

Use in Industrial Biocatalysis for NADPH Regeneration or Chemical Synthesis

A significant bottleneck in many industrial biocatalytic processes is the cost and stoichiometric requirement of the cofactor NADPH, which is essential for the function of enzymes like ketoreductases (KREDs) used in chiral synthesis. nih.gov NADP-ME presents a viable solution for in-situ NADPH regeneration, driving reactions that require a continuous supply of reducing power.

The enzyme catalyzes the conversion of L-malate, a relatively inexpensive C4-dicarboxylic acid, into pyruvate (B1213749) and CO2, with the concurrent reduction of NADP+ to NADPH. wikipedia.org This regenerated NADPH can then be utilized by another enzyme in a coupled system to produce high-value chemicals. This approach is particularly valuable in the synthesis of chiral alcohols, which are important intermediates for pharmaceuticals. nih.gov

In microorganisms, NADP-MEs are central to providing the NADPH needed for various biosynthetic purposes. researchgate.net For example, in Escherichia coli, the NADP-specific malic enzyme, MaeB, is crucial for generating NADPH required for growth on certain carbon sources like acetate (B1210297). researchgate.net Furthermore, a novel regulatory mechanism has been discovered in Bacillus subtilis where the malic enzyme YtsJ exhibits bifunctional activity. nih.gov Depending on the cellular NADPH/NADP+ ratio, it can switch from a pyruvate-producing malic enzyme to a lactate-generating malolactic enzyme. nih.gov This allows it to act as a transhydrogenation cycle, converting excess NADPH to NADH, thereby providing a sophisticated mechanism for balancing the cellular redox state, a feature highly desirable for maintaining optimal conditions in an industrial bioreactor. nih.gov

Metabolic Engineering of Microorganisms for Improved Production of Value-Added Compounds

Metabolic engineering strategies frequently target NADP-ME to enhance the production of valuable chemicals by redirecting carbon flux and optimizing the supply of NADPH. The production of pyruvate, a central metabolic intermediate, is a key example. Pyruvate serves as a precursor for a wide range of compounds, including amino acids, organic acids, and biofuels. mdpi.com

In E. coli, which possesses two malic enzyme isoforms, the NAD(P)+-dependent SfcA and the NADP+-specific MaeB, MaeB is the primary target for engineering efforts due to its high specificity and regulatory properties. nih.gov By overexpressing MaeB, the intracellular pool of NADPH can be increased, which can enhance the yield of products whose synthesis pathways are NADPH-dependent. For instance, increasing NADPH availability is a common strategy to boost the production of fatty acids and other reduced compounds.

Studies in cyanobacteria like Synechocystis sp. PCC 6803 have revealed that the malic enzyme (SyME) is the primary enzyme for malate (B86768) oxidation in their tricarboxylic acid (TCA) cycle, generating NADPH rather than NADH. asm.org This finding is significant for metabolic engineering in photosynthetic microorganisms, as it identifies ME as a key control point for manipulating the TCA cycle and NADPH-dependent biosynthetic pathways for producing biofuels and other chemicals from CO2. asm.org Disrupting the me gene in Synechocystis leads to the intracellular accumulation of malate, highlighting the enzyme's central role in malate metabolism. asm.org

Enhancement of Crop Resilience and Productivity (e.g., Carbon Fixation Efficiency)

NADP-ME is a multifaceted enzyme in plants, playing pivotal roles in photosynthesis, development, and stress responses. Manipulating its expression and activity is a promising strategy for developing crops with enhanced resilience and productivity.

One of the most well-established roles of NADP-ME is in C4 and Crassulacean acid metabolism (CAM) photosynthesis, where it acts as a decarboxylase to concentrate CO2 around the primary carboxylating enzyme, RuBisCO. wikipedia.orgnih.gov This mechanism significantly enhances photosynthetic efficiency, particularly in hot and dry conditions. Engineering the C4 pathway, with NADP-ME as a core component, into C3 crops like rice is a major goal of plant biotechnology to boost yield.

Beyond its role in specialized photosynthesis, NADP-ME contributes to plant resilience against various abiotic and biotic stresses. nih.govresearchgate.net It provides NADPH, which is crucial for antioxidant systems (e.g., the ascorbate-glutathione pathway) that detoxify reactive oxygen species (ROS) generated during stress. nih.gov The pyruvate produced can be channeled into the synthesis of protective compounds like flavonoids and lignin (B12514952). nih.govresearchgate.net For example, expressing a maize NADP-ME in tobacco has been shown to alter stomatal function, a key trait for drought avoidance. preprints.org

Specific NADP-ME isoforms have distinct functions that can be targeted for crop improvement. In Arabidopsis thaliana, NADP-ME1 is involved in the response to the stress hormone abscisic acid (ABA), influencing seed longevity and germination under stress conditions. frontiersin.org In rice, the cytosolic isoform OsNADP-ME2 has been shown to modulate plant height by influencing gibberellin (GA) signaling, providing a potential genetic target for improving plant architecture. nih.gov During the ripening of pepper fruits, different CaNADP-ME genes are modulated, suggesting a role in supplying NADPH for the biochemical changes occurring during this developmental process. mdpi.com

Table 2: Roles of Specific NADP-ME Isoforms in Plants

Plant Species Isoform Location Function Potential Application Reference(s)
Arabidopsis thaliana NADP-ME1 Cytosol ABA response, seed germination, root architecture Improving seed vigor and drought tolerance frontiersin.org
Oryza sativa (Rice) OsNADP-ME2 Cytosol Regulates plant height via gibberellin signaling Genetic improvement of plant architecture nih.gov
Zea mays (Maize) C4-NADP-ME Chloroplast CO2 concentration in C4 photosynthesis Engineering higher photosynthetic efficiency in C3 crops wikipedia.orgnih.gov

Future Research Directions and Unanswered Questions in Nadp Dependent Malic Enzyme Research

The study of NADP-dependent malic enzyme (NADP-ME), a crucial enzyme in metabolism, continues to evolve. While significant strides have been made in understanding its basic functions, many complex questions remain. Future research is poised to delve deeper into its structural intricacies, regulatory networks, and diverse physiological roles, leveraging advanced analytical and computational techniques.

Q & A

Q. How can researchers quantify NADP-dependent malic enzyme (NADP-ME) activity in vitro?

Methodological Answer: NADP-ME activity is typically measured via spectrophotometric assays monitoring NADPH production at 340 nm. A standard protocol involves:

  • Reaction buffer : 67 mM Tris (pH 7.5), 5 mM L-malate, 4 mM MnCl₂, and 0.23 mM NADP⁺ .
  • Enzyme preparation : Purify mitochondrial or cytosolic fractions to avoid contamination with other malic enzyme isoforms (e.g., NAD-ME).
  • Controls : Include negative controls (e.g., heat-inactivated enzyme) and substrate-free samples to validate specificity.
  • Data normalization : Express activity as µmol NADPH/min/mg protein, using the Bradford assay for protein quantification.

Table 1 : Key Parameters for NADP-ME Activity Assays

ParameterOptimal ConditionPurpose
pH7.5 (Tris buffer)Mimics physiological conditions
CofactorMn²⁺ or Mg²⁺Enhances catalytic efficiency
Substrate (malate)5 mMSaturates enzyme binding sites

Q. What experimental strategies are used to analyze NADP-ME gene expression in plant tissues?

Methodological Answer:

  • qRT-PCR : Use primers specific to NADP-ME isoforms (e.g., ME3 in humans, NADP-ME1/2 in plants). Normalize data using the 2^(-ΔΔCt) method with reference genes like ACTIN or UBIQUITIN .
  • Microarray/RNA-Seq : Identify co-expressed genes (e.g., malate dehydrogenases, phosphoglucomutase) to infer metabolic pathways .
  • Functional validation : Knockdown via RNAi in model systems (e.g., apple fruit, soybean) to observe phenotypic changes in malate metabolism .

Q. What structural features distinguish mitochondrial NADP-ME (ME3) from cytosolic isoforms?

Methodological Answer:

  • Domain architecture : ME3 contains a Rossmann fold for NADP⁺ binding and a catalytic domain with conserved Mn²⁺/Mg²⁺ coordination sites .
  • Localization signal : An N-terminal mitochondrial targeting peptide (absent in cytosolic isoforms like ME1) directs ME3 to the mitochondrial matrix .
  • Crystallography : Apo-structure analysis (PDB: 8EYN) reveals conformational flexibility in the active site, critical for substrate binding .

Advanced Research Questions

Q. How does NADP-ME contribute to cancer metabolism, and what therapeutic strategies target it?

Methodological Answer:

  • Role in cancer : ME3 supports pancreatic cancer proliferation by generating NADPH for redox homeostasis and pyruvate for the TCA cycle .
  • Therapeutic targeting :
    • Inhibitor screening : Use structure-based drug design (SBDD) targeting the ME3 active site (e.g., citrate analogs competing with malate) .
    • Functional assays : Measure NADPH/ATP levels in ME3-knockout cancer cell lines to validate metabolic dependencies .

Q. How can researchers resolve contradictions in NADP-ME functional redundancy across plant species?

Methodological Answer:

  • Comparative genomics : Analyze gene family expansion (e.g., Populus trichocarpa has 4 NADP-ME genes vs. 2 in Arabidopsis) to infer evolutionary specialization .
  • Metabolic flux analysis : Use ¹³C-labeled malate to trace carbon partitioning in transgenic plants overexpressing/silencing NADP-ME isoforms .

Table 2 : Functional Redundancy in Plant NADP-ME Isoforms

SpeciesIsoformPrimary RoleStress Response
Hexaploid wheatNADP-ME1Lipid biosynthesis (seed maturity)Drought tolerance
Apple fruitNADP-MEMalate degradation (ripening)Cold storage adaptation

Q. What experimental designs address pH-dependent modulation of NADP-ME activity?

Methodological Answer:

  • pH titration assays : Measure enzyme kinetics (Vmax, Km) across pH 5.0–9.0 to identify optimal activity ranges .
  • Mutagenesis : Introduce substitutions at conserved residues (e.g., His224, Asp232) to test pH-sensing mechanisms .
  • In planta validation : Express pH-sensitive variants in Arabidopsis mutants to assess malate accumulation under abiotic stress .

Q. How can structural dynamics studies improve understanding of NADP-ME catalysis?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model conformational changes during malate decarboxylation using apo- and holo-structures (e.g., 8EYN) .
  • Time-resolved crystallography : Capture intermediate states (e.g., malate-bound, NADPH-release) to elucidate catalytic mechanisms .

Q. What methodologies validate NADP-ME as a biomarker for fruit postharvest quality?

Methodological Answer:

  • Correlation analysis : Link NADP-ME activity and gene expression with malate content (HPLC) and respiration rates in stored apple fruit .
  • ELISA : Use ME3-specific antibodies to quantify enzyme levels in fruit extracts .

Table 3 : NADP-ME Expression During Apple Fruit Storage

Storage Duration (Days)NADP-ME Activity (µmol/min/mg)ME3 mRNA Levels (Fold Change)
012.3 ± 1.21.0
3028.7 ± 2.53.8
6015.4 ± 1.81.5

Q. How do NADP-ME isoforms partition metabolic roles in C₄ vs. C₃ plants?

Methodological Answer:

  • Single-cell transcriptomics : Compare bundle-sheath vs. mesophyll cells in C₄ species (e.g., maize) to identify cell-specific NADP-ME expression .
  • Enzyme localization : Immunogold labeling in chloroplasts (C₄) vs. mitochondria (C₃) to confirm subfunctionalization .

Q. What integrative approaches resolve NADP-ME’s role in redox balance?

Methodological Answer:

  • Multi-omics integration : Combine transcriptomics (NADP-ME expression), metabolomics (NADPH/malate levels), and proteomics (post-translational modifications) .
  • Knockout/Rescue assays : Use CRISPR-Cas9 to delete ME3 in human cell lines and reintroduce catalytically dead mutants to dissect redox vs. metabolic roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.